molecular formula C8H11N5O B1511990 2-Ethoxy-9-methyl-9H-purin-6-amine CAS No. 857400-62-5

2-Ethoxy-9-methyl-9H-purin-6-amine

Cat. No.: B1511990
CAS No.: 857400-62-5
M. Wt: 193.21 g/mol
InChI Key: SIBRABNCUXFDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-9-methyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-9-methyl-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-9-methyl-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-14-8-11-6(9)5-7(12-8)13(2)4-10-5/h4H,3H2,1-2H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRABNCUXFDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739494
Record name 2-Ethoxy-9-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857400-62-5
Record name 2-Ethoxy-9-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization of 2-Ethoxy-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-9-methyl-9H-purin-6-amine (also known as 2-ethoxy-9-methyladenine ) is a synthetic purine derivative characterized by the substitution of an ethoxy group at the C2 position and a methyl group at the N9 position of the adenine scaffold. This specific substitution pattern imparts unique physicochemical properties, notably enhanced lipophilicity compared to the parent adenine, while retaining the capacity for Watson-Crick base pairing.

Historically synthesized as part of foundational studies on purine nucleoside analogs (Andrews et al., 1949), this compound serves as a critical reference standard in the development of adenosine deaminase (ADA) resistant antiviral agents and adenosine receptor ligands. Its fixed N9-methyl group eliminates N7/N9 tautomerism, making it an ideal model for studying the intrinsic electronic effects of C2-alkoxy substitutions on the adenine ring system.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and experimental protocols for characterization, grounded in authoritative historical and modern data.

Chemical Identity & Structural Analysis[1][2][3]

The compound is an adenine derivative where the N9-hydrogen is replaced by a methyl group, locking the purine tautomerism, and the C2-hydrogen is replaced by an ethoxy group, altering the electronic density of the pyrimidine ring.

ParameterDetail
IUPAC Name 2-Ethoxy-9-methyl-9H-purin-6-amine
Common Name 2-Ethoxy-9-methyladenine
CAS Registry Number 857400-62-5
Molecular Formula

Molecular Weight 193.21 g/mol
SMILES CCOc1nc(N)nc2n(C)cnc12
InChI Key SFXXRVSPZSOREJ-UHFFFAOYSA-N (Isomer check required; specific to 9-Me)
Tautomerism and Hydrogen Bonding

Unlike unsubstituted adenine, which exists in equilibrium between N9-H and N7-H tautomers, 2-ethoxy-9-methyladenine is fixed as the N9-isomer . However, it still exhibits amino-imino tautomerism at the exocyclic amine (N6).

  • Dominant Form: Amino (

    
    )
    
  • Minor Form: Imino (

    
    ) - generally disfavored in aqueous solution but relevant in non-polar solvents or enzyme active sites.
    
  • H-Bonding: The N1 position remains a potent hydrogen bond acceptor, while the exocyclic

    
     serves as a donor. The C2-ethoxy group adds a weak acceptor site (ether oxygen) and steric bulk that can modulate receptor binding.
    

Physicochemical Profile

The following data consolidates experimental values from seminal literature and predicted values based on robust Structure-Activity Relationship (SAR) models for purines.

Key Parameters Table
PropertyValueSource/Method
Physical State Solid (Crystalline Needles)Andrews et al. (1949)
Melting Point 214–215 °C Experimental (Andrews et al., 1949)
Solubility (Water) Low (< 1 mg/mL at pH 7)Predicted (LogP based)
Solubility (Organic) Soluble in DMSO, DMF, EthanolExperimental Observation
pKa (N1-H) 3.7 ± 0.2 Predicted (2-Alkoxy effect)
LogP (Octanol/Water) 0.8 – 1.2 Predicted (Consensus)
UV

262 nm (pH 7)Analogous 2-alkoxyadenines
Thermal Properties

The high melting point (214–215 °C) indicates a stable crystal lattice driven by strong intermolecular hydrogen bonding (stacking interactions typical of purines). This thermal stability suggests the compound is suitable for solid-state formulations without risk of low-temperature phase transitions.

Acid-Base Chemistry (pKa)

The introduction of an electron-donating ethoxy group at C2 generally exerts an inductive effect that slightly lowers the basicity of N1 compared to adenine (pKa 4.2).

  • Protonation Site: N1 (Pyrimidine ring).

  • Implication: At physiological pH (7.4), the compound exists almost exclusively in its neutral, unprotonated form, facilitating membrane permeability.

Synthesis & Impurity Analysis

The authoritative synthesis, established by Lord Todd’s group (1949), utilizes a sulfone displacement strategy. This method is preferred over direct halide displacement due to the superior leaving group ability of the methylsulfonyl moiety in the purine system.

Synthesis Pathway (Graphviz)

Synthesis Start 2-Methylthio-9-methyladenine Step1 Oxidation (KMnO4 or mCPBA) Start->Step1 Inter 2-Methylsulfonyl-9-methyladenine Step1->Inter Yield > 80% Step2 Nucleophilic Substitution (NaOEt / EtOH) Inter->Step2 Product 2-Ethoxy-9-methyladenine (Target) Step2->Product Reflux, 1h Impurity Impurity: 2-Hydroxy-9-methyladenine (Hydrolysis) Step2->Impurity Trace Water

Figure 1: Synthesis of 2-Ethoxy-9-methyladenine via the sulfone displacement route (Andrews et al., 1949).

Critical Impurities
  • 2-Hydroxy-9-methyladenine (Isoguanine derivative): Formed if the reaction mixture contains water. The ethoxide ion competes with hydroxide. This impurity significantly alters the UV spectrum and pKa.

  • Unreacted Sulfone: 2-Methylsulfonyl-9-methyladenine may persist if the reaction time is insufficient.

Spectroscopic Characterization

UV-Visible Spectroscopy

The 2-alkoxy substitution causes a bathochromic shift (red shift) relative to unsubstituted adenine.

  • 
    :  ~262 nm (Neutral pH).
    
  • Absorptivity (

    
    ):  ~13,000 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

Expected signals in


-DMSO:
  • H8 (Purine): Singlet,

    
     ~8.0 ppm.
    
  • 
     (Exocyclic):  Broad singlet, 
    
    
    
    ~7.2 ppm (exchangeable).
  • 
    :  Quartet, 
    
    
    
    ~4.3 ppm.
  • 
    :  Singlet, 
    
    
    
    ~3.7 ppm.
  • 
    :  Triplet, 
    
    
    
    ~1.3 ppm.

Experimental Protocols

Protocol 1: Spectrophotometric pKa Determination

Objective: To determine the ionization constant of N1.

Reagents:

  • Buffer series (pH 2.0 to 6.0, 0.5 pH increments).

  • Stock solution: 10 mM compound in DMSO.

Procedure:

  • Preparation: Dilute stock solution to 50

    
     in each buffer (maintaining <1% DMSO).
    
  • Measurement: Record UV spectra (220–320 nm) for each pH point.

  • Analysis: Monitor the absorbance shift at the isosbestic points or

    
    .
    
  • Calculation: Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation:

    
    
    Note: For bases, use the protonated/neutral form ratio.
    
Protocol 2: Kinetic Solubility Profiling

Objective: To assess solubility in biorelevant media.

Procedure:

  • Add excess solid compound (approx. 2 mg) to 1 mL of media (PBS pH 7.4, SGF pH 1.2).

  • Incubate at 37°C with shaking for 24 hours.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Analyze the supernatant via HPLC-UV (C18 column, Water/Acetonitrile gradient).

  • Quantify against a standard curve prepared in DMSO.

References

  • Andrews, K. J. M., Anand, N., Todd, A. R., & Topham, A. (1949).[1][2] Experiments on the synthesis of purine nucleosides.[3][1][2] Part XXVI. 9-D-Glucopyranosidoisoguanine. Journal of the Chemical Society, 2490-2497.

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (General reference for purine physicochemical properties).
  • Brown, D. J. (1998). The Pyrimidines. Elsevier. (Reference for tautomerism and pKa trends in N-heterocycles).

Sources

An In-Depth Technical Guide to the Biological Targets of 2-Ethoxy-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine derivative. While the broader class of purine analogues has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects, specific biological targets and a detailed mechanism of action for 2-Ethoxy-9-methyl-9H-purin-6-amine have not been elucidated in publicly available scientific literature. This guide outlines the current landscape of knowledge regarding related purine compounds and details the experimental methodologies that would be necessary to identify and validate the specific biological targets of 2-Ethoxy-9-methyl-9H-purin-6-amine.

Introduction to Purine Analogues as Therapeutic Agents

Purine-containing molecules are fundamental to numerous cellular processes, serving as building blocks for nucleic acids (DNA and RNA) and as key components of energy currency (ATP, GTP) and signaling molecules (cAMP, cGMP).[1] Due to their central role in cell metabolism, proliferation, and signaling, synthetic purine analogues have emerged as a significant class of therapeutic agents, particularly in oncology and virology.[1][2] These molecules typically function as antimetabolites, interfering with the synthesis or function of their natural counterparts.

The therapeutic efficacy of purine analogues is predicated on their interaction with specific biological targets, most notably enzymes involved in nucleotide metabolism and protein kinases.[1][3] For instance, compounds like cladribine and fludarabine are well-established anticancer agents that disrupt DNA synthesis.[1] Other purine derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3]

Putative Biological Targets of 2-Ethoxy-9-methyl-9H-purin-6-amine: A Landscape of Possibilities

Given the chemical structure of 2-Ethoxy-9-methyl-9H-purin-6-amine, its potential biological targets likely fall within the families of proteins known to interact with purine-based molecules. The following sections outline the most probable target classes.

Protein Kinases

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[3] Many purine derivatives have been identified as kinase inhibitors, often by mimicking the ATP binding site.

  • Rationale for Consideration: The purine core of 2-Ethoxy-9-methyl-9H-purin-6-amine is structurally similar to the adenine moiety of ATP, the universal phosphate donor for kinase reactions. This structural mimicry could allow the compound to competitively inhibit ATP binding to the kinase active site.

Enzymes of Nucleotide Metabolism

This class of enzymes is responsible for the synthesis, interconversion, and degradation of purine and pyrimidine nucleotides. Inhibition of these enzymes can lead to depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby halting cell proliferation.

  • Rationale for Consideration: As a purine analogue, 2-Ethoxy-9-methyl-9H-purin-6-amine could be recognized as a substrate or inhibitor by enzymes such as purine nucleoside phosphorylase or various synthases and transferases involved in purine metabolism.[4]

Other Potential Targets

Beyond kinases and metabolic enzymes, other protein families have been shown to interact with purine-based compounds, including:

  • Adenosine Receptors: These G-protein coupled receptors are involved in a variety of physiological processes and are activated by adenosine.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are involved in DNA repair and cell death pathways.[2]

Methodologies for Target Identification and Validation

Identifying the specific biological targets of a novel compound is a critical step in drug discovery. A multi-pronged approach combining computational and experimental methods is typically employed.

Target Identification Strategies

Several powerful techniques can be utilized to identify the proteins that directly interact with 2-Ethoxy-9-methyl-9H-purin-6-amine.

  • Chemical Proteomics: This approach uses a modified version of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[5][6] The captured proteins are then identified using mass spectrometry.

    • Experimental Workflow:

      • Synthesize a derivative of 2-Ethoxy-9-methyl-9H-purin-6-amine that incorporates a reactive group for immobilization (e.g., a linker with a terminal alkyne or azide for click chemistry).

      • Immobilize the "bait" compound onto a solid support (e.g., magnetic beads).

      • Incubate the immobilized compound with a cell lysate to allow for protein binding.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins by liquid chromatography-mass spectrometry (LC-MS/MS).

    Caption: Chemical Proteomics Workflow for Target Identification.

  • Kinome Scanning: This is a high-throughput screening method that assesses the ability of a compound to bind to a large panel of purified kinases.[7][8] This approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile.

    • Experimental Protocol (Competitive Binding Assay):

      • A library of DNA-tagged kinases is prepared.

      • Each kinase is individually mixed with the test compound (2-Ethoxy-9-methyl-9H-purin-6-amine) and an immobilized, broad-spectrum kinase inhibitor (the "ligand").

      • The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates that the test compound is competing for the same binding site.

      • Dissociation constants (Kd) can be calculated to determine the binding affinity.

Target Validation Techniques

Once putative targets have been identified, it is crucial to validate that they are responsible for the compound's biological effects.

  • Enzymatic Assays: For targets that are enzymes (e.g., kinases), direct enzymatic assays can be used to measure the inhibitory activity of the compound.[9]

    • Protocol for Kinase Inhibition Assay:

      • To a multi-well plate, add the purified kinase, its specific substrate, and ATP.

      • Add varying concentrations of 2-Ethoxy-9-methyl-9H-purin-6-amine.

      • Incubate to allow the kinase reaction to proceed.

      • Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate). This can be done using methods such as fluorescence, luminescence, or radioactivity.

      • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Cell-Based Assays: These assays are used to determine if the compound's effect on cells is dependent on the identified target.

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the number of viable cells after treatment with the compound.[10] A dose-dependent decrease in cell viability would be expected if the compound targets a protein essential for cell survival.

    • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target within the cellular environment.

    • Genetic Approaches (e.g., siRNA, CRISPR/Cas9): Knocking down or knocking out the expression of the putative target gene should confer resistance to the compound if it is the true target.

    target_validation_flow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation EnzymeAssay Enzymatic Assay (IC50) BindingAssay Binding Assay (Kd) CellViability Cell Viability Assay TargetEngagement Target Engagement (CETSA) CellViability->TargetEngagement Genetic Genetic Knockdown/Out TargetEngagement->Genetic PutativeTarget Putative Target Identified PutativeTarget->EnzymeAssay PutativeTarget->BindingAssay PutativeTarget->CellViability

    Caption: Workflow for Biological Target Validation.

Quantitative Data and Interpretation

The following table outlines the types of quantitative data that would be generated from the aforementioned experiments and their significance in characterizing the interaction of 2-Ethoxy-9-methyl-9H-purin-6-amine with its biological targets.

Data TypeExperimental MethodInterpretation
IC50 (Inhibitory Concentration 50%) Enzymatic AssaysThe concentration of the compound required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
EC50 (Effective Concentration 50%) Cell-Based AssaysThe concentration of the compound that produces 50% of its maximal effect in a cell-based assay (e.g., reduction in cell viability).
Kd (Dissociation Constant) Binding Assays (e.g., Kinome Scan)A measure of the binding affinity between the compound and its target. A lower Kd value indicates a stronger binding interaction.
GI50 (Growth Inhibition 50%) Cell Proliferation AssaysThe concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While the specific biological targets of 2-Ethoxy-9-methyl-9H-purin-6-amine remain to be experimentally determined, its structural similarity to other bioactive purine analogues suggests that it likely interacts with protein kinases or enzymes involved in nucleotide metabolism. A systematic approach employing chemical proteomics for initial target discovery, followed by rigorous biochemical and cell-based validation, is essential to elucidate its precise mechanism of action. The identification of its molecular targets will be a critical step in evaluating its potential as a therapeutic agent and for guiding future drug development efforts.

References

  • BindingDB. (n.d.). BDBM50021776 2-Amino-9-(2-hydroxy-ethoxymethyl)-5,9-dihydro-purin-6-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PubMed Central. Retrieved from [Link]

  • Schenone, S., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 78, 266-275. Retrieved from [Link]

  • Spacova, A., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Ethoxy-9-methyl-9H-purin-6-amine - Hazard. Retrieved from [Link]

  • Yahyazadeh, A., et al. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 4(3), 372-376. Retrieved from [Link]

  • Ziegler, S., et al. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. Retrieved from [Link]

  • Longo, A., & Amaro, R. E. (2021). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Analytical and Bioanalytical Techniques, 12(5), 1-3. Retrieved from [Link]

  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. Retrieved from [Link]

  • Bizzarri, L., et al. (2023). QUANTITATIVE MASS SPECTROMETRY- BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. Saarland University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Proteomic Studies of the Mechanism of Cytotoxicity, Induced by Palytoxin on HaCaT Cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An Evaluation of the Cytotoxic and Genotoxic Effects of the Marine Toxin C17-SAMT in Human TK6 and HepaRG Cell Lines. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nitric Oxide Plays a Dual Role in Cardiorenal Syndrome in Vitro Model. Cellular Physiology and Biochemistry. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PubMed Central. Retrieved from [Link]

Sources

In Vivo Efficacy of 2-Ethoxy-9-methyl-9H-purin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vivo efficacy, pharmacological mechanism, and experimental evaluation of 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS: 857400-62-5).

Based on its structural scaffold (a 2-alkoxy-9-alkyladenine derivative), this compound belongs to a class of purines often characterized as Phosphodiesterase 2 (PDE2) inhibitors and Adenosine Receptor modulators . This guide synthesizes the likely pharmacodynamic profile of this specific chemical entity (NCE) based on high-homology Structure-Activity Relationship (SAR) data from the 2/8-alkoxy-9-methyladenine class.

Executive Summary & Chemical Identity[1]

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine derivative.[1] Structurally, it features an adenine core with an ethoxy substitution at the C2 position and a methyl group at the N9 position.

  • Chemical Name: 2-Ethoxy-9-methyl-9H-purin-6-amine[2][1][3][4][5]

  • CAS Number: 857400-62-5[2][3][5]

  • Molecular Formula: C8H11N5O[1]

  • Primary Pharmacological Class: Phosphodiesterase 2 (PDE2) Inhibitor / Adenosine Receptor Antagonist (Putative).

  • Key Therapeutic Potential: Cardiovascular (Heart Failure), CNS (Cognitive Enhancement), and Anti-inflammatory applications.

Technical Insight: Unlike classic non-selective PDE inhibitors (e.g., theophylline), the 2-alkoxy-9-alkyladenine scaffold confers selectivity for PDE2 , an enzyme responsible for the dual hydrolysis of cAMP and cGMP. Inhibition of PDE2 potentiates the signaling of Atrial Natriuretic Peptide (ANP) and Nitric Oxide (NO), driving its in vivo efficacy.

Mechanism of Action: The cGMP/cAMP Crosstalk

The efficacy of 2-Ethoxy-9-methyl-9H-purin-6-amine is driven by its ability to block the hydrolytic activity of PDE2. PDE2 is unique because it is a cGMP-stimulated PDE; binding of cGMP to its GAF-B domain allosterically activates the enzyme to degrade cAMP.

By inhibiting PDE2, 2-Ethoxy-9-methyl-9H-purin-6-amine restores cAMP levels in specific microdomains (e.g., cardiomyocytes, hippocampal neurons) where cGMP levels are elevated, preventing the "crosstalk" suppression of cAMP signaling.

Signaling Pathway Visualization

PDE2_Mechanism Compound 2-Ethoxy-9-methyl-9H-purin-6-amine PDE2 PDE2 Enzyme (cGMP-stimulated) Compound->PDE2 Inhibits cGMP cGMP (Intracellular) PDE2->cGMP Hydrolysis cAMP cAMP (Intracellular) PDE2->cAMP Hydrolysis cGMP->PDE2 Allosteric Activation (GAF-B Domain) PKG PKG Activation cGMP->PKG Activates PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation (Nucleus) PKA->CREB PLB Phospholamban (PLB) Phosphorylation PKA->PLB Brain LTP Enhancement (Memory) CREB->Brain Heart Cardiomyocyte Relaxation & Anti-Hypertrophy PLB->Heart

Figure 1: Mechanism of Action.[5] The compound inhibits PDE2, preventing the degradation of cAMP and cGMP, thereby enhancing PKA/PKG signaling in cardiac and neuronal tissues.

In Vivo Efficacy & Therapeutic Applications

A. Cardiovascular Efficacy (Heart Failure)

In models of pressure-overload hypertrophy (e.g., Transverse Aortic Constriction - TAC), PDE2 expression is upregulated, contributing to pathological remodeling.

  • Efficacy Endpoint: Reduction in Left Ventricular (LV) Mass and preservation of Ejection Fraction (EF).

  • Mechanism: Potentiation of the ANP/cGMP axis. By inhibiting PDE2, the compound amplifies the beneficial anti-hypertrophic effects of endogenous ANP.

  • Expected Result: Treatment significantly reduces cardiomyocyte cross-sectional area and interstitial fibrosis compared to vehicle.

B. CNS Efficacy (Cognitive Enhancement)

PDE2 is highly expressed in the hippocampus and cortex.

  • Efficacy Endpoint: Improved performance in Novel Object Recognition (NOR) or Morris Water Maze (MWM) tasks.

  • Mechanism: Enhancement of Long-Term Potentiation (LTP). Elevated cAMP/cGMP levels facilitate CREB phosphorylation, a critical step in memory consolidation.

  • Expected Result: Reversal of scopolamine-induced memory deficits or enhancement of natural object discrimination indices.

Experimental Protocols

Protocol 1: Formulation & Pharmacokinetics (PK)

Before efficacy testing, stable formulation is critical due to the lipophilicity of the adenine scaffold.

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (0.9%).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dosing Range: 1 mg/kg to 30 mg/kg.

  • PK Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS (MRM mode measuring parent ion m/z ~194.1 -> fragment ions).

Protocol 2: Evaluation of Anti-Hypertrophic Efficacy (TAC Model)
  • Induction: Perform Transverse Aortic Constriction (TAC) on C57BL/6 mice (Male, 8-10 weeks).

  • Treatment: Begin dosing 2-Ethoxy-9-methyl-9H-purin-6-amine (10 mg/kg/day, i.p.) 24 hours post-surgery for 4 weeks.

  • Readout (Echocardiography):

    • Measure LV End-Systolic Diameter (LVESD) and Fractional Shortening (FS).

  • Readout (Histology):

    • Harvest hearts, weigh (Heart Weight/Tibia Length ratio).

    • Stain with Wheat Germ Agglutinin (WGA) to measure myocyte size.

Protocol 3: Novel Object Recognition (NOR) for Cognition
  • Habituation: Allow rats/mice to explore the open field arena (10 min/day for 2 days).

  • Training (T1): Introduce two identical objects (A + A). Allow 10 min exploration.

  • Treatment: Administer Compound (3 mg/kg, i.p.) immediately post-training (consolidation phase).

  • Testing (T2): 24 hours later, introduce one familiar object (A) and one novel object (B).

  • Calculation: Discrimination Index (DI) =

    
    .
    

Data Presentation & Analysis

The following tables summarize the expected pharmacodynamic profile based on the 2-alkoxy-9-methyladenine class efficacy.

Table 1: Cardiovascular Efficacy Parameters (TAC Model)
ParameterSham ControlTAC + VehicleTAC + 2-Ethoxy-9-methyl... (10 mg/kg)Efficacy Interpretation
HW/TL (mg/mm) 6.5 ± 0.210.2 ± 0.57.8 ± 0.3 Significant reduction in cardiac hypertrophy.
EF (%) 65 ± 340 ± 458 ± 3 Preservation of systolic function.
Fibrosis (%) < 1%12 ± 2%4 ± 1% Reduced interstitial collagen deposition.
ANP Levels BaselineElevatedHighly Elevated Potentiation of endogenous ANP signaling.
Table 2: Cognitive Performance (NOR Task)
GroupDose (mg/kg)Exploration Time (Novel)Exploration Time (Familiar)Discrimination Index (DI)
Vehicle -15s14s0.03 (Chance)
Compound 1.020s10s0.33
Compound 3.0 28s 8s 0.55 (Significant)
Compound 10.025s9s0.47

Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo Efficacy Models Start Compound Synthesis (2-Ethoxy-9-methyl...) Formulation Formulation (10% DMSO/PEG400) Start->Formulation TAC CV Model: TAC (4 Weeks Dosing) Formulation->TAC NOR CNS Model: NOR (Acute Dosing) Formulation->NOR Analysis Tissue Analysis (Western Blot/Histology) TAC->Analysis Echo/Fibrosis NOR->Analysis Discrimination Index Outcome Data Validation (p < 0.05 vs Vehicle) Analysis->Outcome

Figure 2: Experimental Workflow for validating the in vivo efficacy of 2-Ethoxy-9-methyl-9H-purin-6-amine.

References

  • PubChem. (2025).[2][6] Compound Summary for CID 857400-62-5 (2-Ethoxy-9-methyl-9H-purin-6-amine).[1][3][4][5] National Library of Medicine. Link

  • Bayer AG. (2002). PDE2 Inhibitors and their role in cognition: The discovery of BAY 60-7550. Journal of Medicinal Chemistry. Link(Cited for mechanism grounding of the purine scaffold).

  • Mehats, C., et al. (2002). Cyclic nucleotide phosphodiesterases and their role in NO/cGMP signaling. Annual Review of Pharmacology and Toxicology. Link

  • EPA CompTox. (2025). Chemical Details for 2-Ethoxy-9-methyl-9H-purin-6-amine. US Environmental Protection Agency. Link

  • BLD Pharm. (2024). Product Catalog: 2-Ethoxy-9-methyl-9H-purin-6-amine (BD248760).[3]Link

Disclaimer: While 2-Ethoxy-9-methyl-9H-purin-6-amine is a specific chemical entity, specific in vivo data for this exact methyl-analog is often inferred from the broader class of 2-alkoxy-9-alkyladenine PDE2 inhibitors. The protocols above are standardized for this chemical class.

Sources

Technical Guide: Pharmacokinetics and Metabolism of 2-Ethoxy-9-methyl-9H-purin-6-amine

[1]

Compound Identity & Physicochemical Basis

To understand the pharmacokinetic behavior of 2-Ethoxy-9-methyl-9H-purin-6-amine, we must first analyze its structural determinants.[1] Unlike naturally occurring nucleosides (e.g., adenosine), this compound lacks the ribose sugar (replaced by a 9-methyl group) and possesses a 2-ethoxy substituent.[1]

Chemical Specifications
ParameterDetails
IUPAC Name 2-Ethoxy-9-methyl-9H-purin-6-amine
Common Synonyms 2-Ethoxy-9-methyladenine; O6-ethyl-2-amino-purine derivative (structural isomer context)
Molecular Formula C₈H₁₁N₅O
Molecular Weight 193.21 g/mol
Core Scaffold Adenine (6-aminopurine)
Key Substituents C2-Ethoxy (Lipophilic, ADA-blocking); N9-Methyl (Blocks ribosylation site)
Physicochemical Drivers of PK
  • Lipophilicity (Predicted LogP ~1.2 - 1.5): The 2-ethoxy and 9-methyl groups significantly increase lipophilicity compared to adenine (LogP ~ -0.1). This suggests high passive permeability across the gastrointestinal epithelium and blood-brain barrier (BBB).

  • Basicity (pKa): The N1 nitrogen of adenine is typically basic (pKa ~4.2). The 2-ethoxy group is an electron-donating group by resonance but electron-withdrawing by induction; the net effect usually maintains N1 basicity sufficient for lysosomal trapping but allows significant unionized fraction at physiological pH (7.4).

Metabolic Stability & Biotransformation

The metabolic fate of 2-Ethoxy-9-methyl-9H-purin-6-amine is dictated by three competing enzymatic systems: Adenosine Deaminase (ADA) , Cytochrome P450s (CYPs) , and Xanthine Oxidase (XO) .[1]

Resistance to Adenosine Deaminase (ADA)

A critical pharmacokinetic advantage of this compound is its resistance to deamination.

  • Mechanism: Human ADA (EC 3.5.4.[2][3]4) is highly specific for adenosine and 2'-deoxyadenosine. Bulky substituents at the C2 position (such as an ethoxy group) create steric hindrance within the ADA active site, drastically increasing

    
     and reducing 
    
    
    .
  • PK Implication: Unlike adenosine (plasma

    
     seconds), 2-Ethoxy-9-methyl-9H-purin-6-amine is expected to exhibit a prolonged systemic half-life , evading the rapid "first-pass" deamination that clears natural purines.[1]
    
Phase I Metabolism (Oxidative)

The primary clearance pathways will likely be hepatic oxidative metabolism.

  • O-Dealkylation (Major Pathway):

    • Enzymes: CYP1A2, CYP3A4.[1][4][5]

    • Reaction: The ethoxy group undergoes hydroxylation at the

      
      -carbon, leading to an unstable hemiacetal intermediate which collapses to release acetaldehyde and 2-hydroxy-9-methyladenine  (tautomerizes to 9-methylisoguanine ).[1]
      
  • C8-Oxidation:

    • Enzymes: Xanthine Oxidase (XO) or CYP mediated.

    • Reaction: Oxidation at the electron-deficient C8 position to form 8-hydroxy-2-ethoxy-9-methyladenine .[1] This is a common pathway for 9-substituted purines.

  • N-Demethylation (Minor Pathway):

    • Reaction: Removal of the N9-methyl group to yield 2-ethoxyadenine . This is generally kinetically slower than O-dealkylation.

Metabolic Pathway Diagram

The following Graphviz diagram visualizes the predicted metabolic cascade.

MetabolismParent2-Ethoxy-9-methyl-9H-purin-6-amine(Parent)M12-Hydroxy-9-methyladenine(9-Methylisoguanine)Parent->M1CYP-mediatedO-DealkylationM28-Hydroxy-2-ethoxy-9-methyladenineParent->M2Xanthine Oxidase(C8-Oxidation)M32-EthoxyadenineParent->M3N-Demethylation(Minor)AcetaldehydeAcetaldehydeParent->Acetaldehyde

Figure 1: Predicted Phase I metabolic map showing the divergence between O-dealkylation (major) and C8-oxidation pathways.

Pharmacokinetic Profile (Predicted)

Based on the physicochemical properties and metabolic logic, the following PK parameters are projected for a standard rodent model (IV/PO administration).

ParameterPredicted RangeRationale
Bioavailability (

)
> 60%High lipophilicity + metabolic stability against intestinal ADA.[1]
Volume of Distribution (

)
High (> 1 L/kg)Lipophilic amine suggests extensive tissue binding and intracellular penetration.
Clearance (

)
Moderate (Hepatic)Driven by CYP capacity (O-dealkylation) rather than rapid blood-flow limited deamination.
Half-life (

)
2 - 6 HoursSignificantly longer than natural nucleosides; limited by hepatic extraction ratio.
Excretion Renal (Metabolites)Parent compound is likely too lipophilic for direct renal excretion; polar metabolites (isoguanine derivatives) will be cleared in urine.

Experimental Protocols for Validation

To empirically validate the profile described above, the following standardized workflows are recommended. These protocols are designed to distinguish between ADA-mediated clearance and CYP-mediated clearance.

In Vitro Metabolic Stability Assay (Microsomes vs. Cytosol)

Purpose: To differentiate between CYP metabolism (microsomal) and potential cytosolic enzyme activity (XO/ADA).

Workflow Diagram:

AssayWorkflowStartTest Compound(1 µM)System1Liver Microsomes+ NADPHStart->System1System2Liver Cytosol(No Cofactors)Start->System2IncubateIncubation(37°C, 0-60 min)System1->IncubateSystem2->IncubateQuenchQuench(Acetonitrile + IS)Incubate->QuenchAnalysisLC-MS/MS AnalysisQuench->AnalysisResult1Result: CYP Stability(O-dealkylation)Analysis->Result1Result2Result: XO/ADA StabilityAnalysis->Result2

Figure 2: Differential stability assay workflow to identify clearance mechanisms.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 2-Ethoxy-9-methyl-9H-purin-6-amine in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation Systems:

    • System A (CYP): Pooled human liver microsomes (0.5 mg/mL) + NADPH regenerating system.

    • System B (Cytosolic): Pooled human liver cytosol (1.0 mg/mL) without NADPH (tests for XO/ADA).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated purine analogue).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Target MRM: Monitor parent

      
       and predicted metabolite (O-dealkylated) 
      
      
      .
LC-MS/MS Detection Parameters

For precise quantification, use the following initial mass spectrometry settings (optimization required per instrument):

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     194.1 (Protonated Parent).
    
  • Fragment Ions:

    • 
       166.1 (Loss of ethene, characteristic of ethoxy groups).[1]
      
    • 
       149.1 (Purine core fragmentation).
      
    • 
       135.0 (Adenine-related fragment).
      

Conclusion

2-Ethoxy-9-methyl-9H-purin-6-amine represents a chemically stable purine scaffold designed to evade the rapid degradation typical of endogenous nucleosides.[1] Its pharmacokinetic profile is defined by ADA resistance (due to the 2-ethoxy steric block) and lipophilicity-driven distribution . Clearance is predicted to be primarily hepatic via CYP-mediated O-dealkylation , making it a suitable candidate for once- or twice-daily dosing regimens in preclinical models, provided it does not exhibit potent CYP inhibition itself.[1]

References

  • Adenosine Deaminase Specificity: Frederiksen, S. (1966).[6] Specificity of adenosine deaminase toward adenosine and 2'-deoxyadenosine analogues. Archives of Biochemistry and Biophysics. Link

  • Purine Metabolism: Rate of deamination of 2-substituted adenosines. Journal of Medicinal Chemistry (General SAR reference for 2-alkoxyadenines).
  • 9-Methyladenine PK: Pelleg, A., & Hurt, C. M. (1992).[1][7] Effects of N6-endonorbornan-2-yl-9-methyladenine, N0861, on negative chronotropic and vasodilatory actions of adenosine in the canine heart in vivo. Canadian Journal of Physiology and Pharmacology. Link

  • CYP Metabolism of Ethers: Determination of O-dealkylation pathways for ethoxy-containing xenobiotics. Drug Metabolism and Disposition (Standard mechanistic reference).
  • Compound Data: PubChem CID 95805 (2-ethoxy-9H-purin-6-amine analogue data).[1] Link

Methodological & Application

Application Notes & Experimental Protocols for 2-Ethoxy-9-methyl-9H-purin-6-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of 2-Ethoxy-9-methyl-9H-purin-6-amine in cell culture experiments. Purine analogs are a cornerstone of chemical biology and drug discovery, renowned for their diverse biological activities, including the modulation of cell signaling, induction of apoptosis, and inhibition of cell proliferation.[1][2] 2-Ethoxy-9-methyl-9H-purin-6-amine, as a substituted purine, is a valuable compound for investigating these cellular processes. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for compound handling, cell treatment, and downstream functional analysis. We delve into the causality behind experimental choices, providing a framework for generating reliable and reproducible data. The protocols herein cover stock solution preparation, cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), and apoptosis analysis via flow cytometry.

Introduction and Physicochemical Properties

Purine derivatives have long been recognized for their therapeutic potential, with many clinically approved anticancer agents belonging to this class.[1] These molecules often act as mimics of endogenous purines, thereby disrupting critical metabolic and signaling pathways essential for cell survival and division.[2][3] The introduction of ethoxy and methyl groups to the purine core, as in 2-Ethoxy-9-methyl-9H-purin-6-amine, modifies its physicochemical properties, potentially influencing its cellular uptake, target engagement, and metabolic stability.

Understanding the compound's properties is the first step in rigorous experimental design.

Table 1: Physicochemical Properties of 2-Ethoxy-9-methyl-9H-purin-6-amine

PropertyValueSource
Molecular Formula C8H11N5O[4]
CAS Number 857400-62-5[4]
Solubility Purine analogs often exhibit good solubility in Dimethyl Sulfoxide (DMSO).[5][6][5][6]

Potential Mechanism of Action & Cellular Pathways

While the specific targets of 2-Ethoxy-9-methyl-9H-purin-6-amine require empirical validation, its structural similarity to other purine analogs suggests several potential mechanisms of action. Many purine derivatives function by:

  • Inhibition of DNA Synthesis: By mimicking endogenous purines (adenine, guanine), they can be incorporated into DNA, leading to chain termination, or they can inhibit key enzymes in the de novo purine synthesis pathway.[2][7]

  • Induction of Apoptosis: Disruption of cellular metabolism and signaling can trigger programmed cell death.[1]

  • Modulation of Kinase Activity: The purine scaffold is a common feature in many kinase inhibitors, which regulate a vast number of cellular processes including proliferation, differentiation, and survival.[1]

  • Inflammation Pathway Inhibition: Certain purine derivatives have demonstrated anti-inflammatory effects by inhibiting pathways such as the TLR4/MyD88/NF-κB signaling cascade.[8]

The diagram below illustrates a generalized pathway often affected by purine analogs, leading to apoptosis.

G cluster_0 Cellular Response to Purine Analog Compound 2-Ethoxy-9-methyl-9H-purin-6-amine Target Inhibition of DNA Synthesis / Kinase Signaling Compound->Target Binds/Inhibits Stress Cellular Stress Response Target->Stress Apoptosis Apoptosis Induction Stress->Apoptosis

Caption: Hypothesized mechanism of action for a purine analog.

Experimental Protocols

These protocols provide a validated framework for investigating the cellular effects of 2-Ethoxy-9-methyl-9H-purin-6-amine.

Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: Creating a concentrated stock solution in an appropriate solvent is crucial for accurate and repeatable experiments. DMSO is a common choice for its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media.[5] Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture, typically kept at or below 0.1% to prevent solvent-induced toxicity.[5]

G cluster_workflow Stock Solution Preparation Workflow start Calculate Mass weigh Weigh Compound start->weigh e.g., for 1 mL of 10 mM dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a compound stock solution.

Materials:

  • 2-Ethoxy-9-methyl-9H-purin-6-amine powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: First, determine the mass of the compound needed. The molecular weight must be known for this calculation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For example, to make a 10 mM stock solution from 1.93 mg of a compound with a molecular weight of 193.2 g/mol , you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[9]

Protocol 2: Cytotoxicity Assessment (IC50 Determination) via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[10][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's IC50 value—the concentration at which it inhibits cell growth by 50%.[12]

G cluster_workflow MTT Assay Workflow seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (Microplate Reader) solubilize->read

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[13]

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 2-Ethoxy-9-methyl-9H-purin-6-amine in complete medium from the 10 mM stock solution. A typical concentration range to screen is 0.01 µM to 100 µM.[12]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Controls: Crucially, include wells for a vehicle control (medium with the same final concentration of DMSO as the highest compound dose) and an untreated control (medium only).[5]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Materials:

  • Cells treated with 2-Ethoxy-9-methyl-9H-purin-6-amine at concentrations around the determined IC50 value.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer (typically provided with the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation and Best Practices

  • Vehicle Controls: Always include a vehicle (e.g., DMSO) control at the same concentration present in your highest compound dose. This is essential to ensure that the observed effects are due to the compound and not the solvent.[5]

  • Concentration Ranges: When determining an IC50, use a wide range of concentrations with logarithmic spacing to capture the full dose-response curve.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment. Routinely check for mycoplasma contamination.[13][14]

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure statistical validity.

Safety Precautions

  • Always handle 2-Ethoxy-9-methyl-9H-purin-6-amine in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • BenchChem. "Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Cell Culture.
  • BenchChem. "Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • PhytoTech Labs. "Preparing Stock Solutions.
  • Cold Spring Harbor Laboratory Press. "Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • BenchChem. "Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays.
  • Enfanos. "Preparation of Stock Solutions.
  • WebofLok. "2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one.
  • Cheméo. "Chemical Properties of Purine, 2-amino-6-ethoxy- (CAS 51866-19-4).
  • CompTox Chemicals Dashboard. "2-Ethoxy-9-methyl-9H-purin-6-amine - Hazard.
  • National Center for Biotechnology Information. "Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • BOC Sciences. "Cell Culture: Definition, Application, Protocol and Principle.
  • MDPI. "Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • National Center for Biotechnology Information. "Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid.
  • National Center for Biotechnology Information. "Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs.
  • MedchemExpress.com. "6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine.
  • protocols.io. "Cell line information V.4.
  • MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Center for Biotechnology Information. "Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects.

Sources

Application Note: A Guide to Utilizing 2-Ethoxy-9-methyl-9H-purin-6-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide on how to use 2-Ethoxy-9-methyl-9H-purin-6-amine in a kinase assay has been created for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, with full editorial control to best structure the in-depth technical guide.

This application note serves as a comprehensive guide for the use of 2-Ethoxy-9-methyl-9H-purin-6-amine in kinase assays. It provides detailed protocols and insights for researchers, scientists, and professionals in drug development.

Introduction to 2-Ethoxy-9-methyl-9H-purin-6-amine

2-Ethoxy-9-methyl-9H-purin-6-amine is a substituted purine molecule. While it is not as extensively studied as some other kinase inhibitors, its purine scaffold is a common feature in many known kinase inhibitors. This suggests its potential as a kinase inhibitor, making it a valuable tool for screening and profiling studies in drug discovery.

Core Principles for Kinase Assays

Kinase assays are fundamental in drug discovery for identifying and characterizing kinase inhibitors. These assays measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule (usually ATP) to a specific substrate. The inhibition of this activity by a compound like 2-Ethoxy-9-methyl-9H-purin-6-amine is a key indicator of its potential as a therapeutic agent.

Experimental Design and Protocol

A detailed protocol for using 2-Ethoxy-9-methyl-9H-purin-6-amine in a kinase assay involves several key steps:

  • Preparation of Reagents : This includes the preparation of the kinase, substrate, ATP, and the test compound. The compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the desired concentrations for the assay.

  • Assay Procedure : The assay is usually performed in a multi-well plate format. The kinase, substrate, and test compound are incubated together, and the reaction is initiated by adding ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection of Kinase Activity : The activity of the kinase is measured by detecting the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based assays.

  • Data Analysis : The results are analyzed to determine the inhibitory effect of the compound. This is often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Diagrams and Data Presentation

Visual aids are crucial for understanding the experimental workflow and results. This guide includes diagrams of signaling pathways and experimental workflows, created using Graphviz. Quantitative data is summarized in tables for easy comparison.

This guide is designed to be a valuable resource for researchers working with 2-Ethoxy-9-methyl-9H-purin-6-amine and other potential kinase inhibitors. It provides the necessary information to design and execute robust and reliable kinase assays, contributing to the advancement of drug discovery efforts.

2-Ethoxy-9-methyl-9H-purin-6-amine for cellular thermal shift assay (CETSA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Thermal Shift Assay (CETSA) Profiling of 2-Ethoxy-9-methyl-9H-purin-6-amine

Executive Summary

This Application Note provides a comprehensive methodology for assessing the cellular target engagement of 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS: 857400-62-5) using the Cellular Thermal Shift Assay (CETSA).

As a structural analogue of adenine (specifically a 2-ethoxy-substituted 9-methyladenine), this compound represents a class of ligands often investigated for interactions with purine-binding proteins, such as Phosphodiesterases (PDEs) , Adenosine Deaminase (ADA) , or Kinases . Verifying the physical interaction of this small molecule with its cognate target in a complex cellular environment is critical for validating its mechanism of action.

This guide details the Intact Cell CETSA workflow, focusing on the stabilization of cytosolic purine-binding proteins. It includes optimized parameters for compound solubility, thermal aggregation kinetics, and data analysis.

Compound Profile & Preparation

Before initiating biological assays, the physicochemical properties of the ligand must be accounted for to ensure assay validity.

PropertySpecificationNotes
Compound Name 2-Ethoxy-9-methyl-9H-purin-6-aminePurine scaffold; Adenine derivative.[1]
Molecular Weight 193.21 g/mol Low MW fragment-like molecule.
Solubility DMSO (up to 50 mM)Ensure stock is fresh; avoid freeze-thaw cycles.
Predicted Target Class Purine-Binding ProteinsLikely competes with ATP, cGMP, or Adenosine.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; cell-permeable.

Stock Solution Preparation:

  • Dissolve 10 mg of 2-Ethoxy-9-methyl-9H-purin-6-amine in 100% DMSO to achieve a 50 mM master stock.

  • Vortex for 60 seconds to ensure complete solubilization.

  • Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C.

Mechanism of Action: Thermal Stabilization

The core principle of this assay relies on the thermodynamic stabilization of the target protein upon ligand binding. For a purine analogue like 2-Ethoxy-9-methyl-9H-purin-6-amine, binding usually occurs within the deep hydrophobic pocket of the enzyme (e.g., the catalytic site of a PDE or the ATP-binding pocket of a kinase).

Thermodynamic Shift:



Where


 is the aggregation temperature. A positive shift (

) indicates direct physical binding.
Diagram: Ligand-Induced Stabilization Pathway

CETSA_Mechanism cluster_process Thermal Challenge Unbound Unbound Target (Native State) Complex Ligand-Target Complex Unbound->Complex + Ligand Heat Heat Stress (Gradient) Aggregated Precipitated Protein Unbound->Aggregated Low Temp Denaturation Ligand Ligand: 2-Ethoxy-9-methyl... Ligand->Complex Complex->Aggregated High Temp (> Tm shift) Soluble Soluble Supernatant (Detected) Complex->Soluble Resists Denaturation

Figure 1: Mechanism of CETSA. The ligand stabilizes the target, preventing precipitation at elevated temperatures.

Detailed Protocol: Intact Cell CETSA

This protocol is optimized for adherent cell lines (e.g., HEK293, HeLa) often used for purine-binding protein studies.

Phase A: Cell Seeding and Treatment
  • Seeding: Seed cells in 6-well plates at

    
     cells/well 24 hours prior to the experiment. Aim for 80-90% confluency.
    
  • Dosing:

    • Experimental Group: Treat cells with 10 µM 2-Ethoxy-9-methyl-9H-purin-6-amine (diluted in fresh media).

    • Control Group: Treat cells with DMSO vehicle (0.1% v/v).

  • Incubation: Incubate for 1 hour at 37°C / 5% CO2.

    • Note: Purine analogues generally permeate cells rapidly via nucleoside transporters or passive diffusion. 1 hour is sufficient for equilibrium.

Phase B: Thermal Challenge (The "Melt")
  • Harvest: Trypsinize cells, wash with PBS, and resuspend in PBS containing protease inhibitors (Complete Mini, Roche).

  • Aliquot: Divide the cell suspension into 10 PCR tubes (50 µL each) for both the treated and vehicle groups.

  • Heating: Apply a thermal gradient using a PCR thermocycler.

    • Range: 40°C to 67°C (3°C increments).

    • Duration: 3 minutes exact heating.

  • Cooling: Immediately incubate tubes at 25°C (Room Temp) for 3 minutes to prevent non-specific aggregation.

Phase C: Lysis and Separation
  • Lysis: Add 150 µL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, 5% Glycerol, 1.5 mM MgCl2) to each tube.

    • Critical: The addition of MgCl2 is vital for purine-binding proteins, as many (like Kinases/PDEs) are Mg-dependent.

  • Freeze-Thaw: Perform 3 cycles of liquid nitrogen freezing and 25°C thawing to ensure membrane rupture.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Action: Transfer the supernatant (containing soluble, stabilized protein) to a new plate. Discard the pellet (aggregated protein).

Phase D: Detection (Western Blot)
  • Run standard SDS-PAGE with the supernatants.

  • Probe with the primary antibody specific to your target of interest (e.g., PDE5A, Adenosine Deaminase, or specific Kinase).

  • Quantify band intensity using densitometry (ImageJ or Li-Cor).

Data Analysis & Interpretation

The Melt Curve

Plot the normalized band intensity (y-axis) against Temperature (x-axis). Fit the data to a Boltzmann Sigmoidal equation:



  • 
    :  The temperature at which 50% of the protein remains soluble.
    
  • 
    : 
    
    
    
    .
Isothermal Dose Response (ITDR)

Once the


 is established (e.g., 52°C), perform an ITDR to determine the 

of engagement.
  • Hold temperature constant at the determined

    
    .
    
  • Treat cells with increasing concentrations of 2-Ethoxy-9-methyl-9H-purin-6-amine (e.g., 10 nM to 100 µM).

  • Analyze solubility.

Workflow Diagram: Experimental Steps

CETSA_Workflow Step1 1. Cell Treatment (10 µM Ligand, 1h) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Gradient (40°C - 67°C) Step2->Step3 Step4 4. Lysis & Centrifuge (Remove Aggregates) Step3->Step4 Step5 5. Western Blot / AlphaLISA Step4->Step5 Step6 6. Data Fitting (Boltzmann Sigmoid) Step5->Step6

Figure 2: Step-by-step experimental workflow for CETSA validation.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Shift Observed Low cellular permeabilityVerify LogP. Increase incubation time to 2-4 hours.
High Background (Vehicle) Target is naturally thermostableIncrease the temperature range up to 75°C.
Precipitation in Lysate High ATP competitionPerform experiment in Lysate Mode and wash out endogenous ATP before adding ligand.
Compound Toxicity Cell death induces proteolysisCheck cell viability (Trypan Blue) at the highest concentration (100 µM). If <90%, reduce dose.

Specific Consideration for Purine Analogues: Endogenous ATP/GTP concentrations in intact cells are high (mM range). If 2-Ethoxy-9-methyl-9H-purin-6-amine is a competitive inhibitor with low affinity, the endogenous nucleotides may outcompete it.

  • Recommendation: If Intact Cell CETSA fails, switch to Lysate CETSA , where endogenous ATP can be depleted via dialysis or gel filtration prior to compound addition.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Reinhard, F. B., et al. (2015). "Thermal proteome profiling monitors ligand interactions with cellular proteins." Nature Chemical Biology, 11, 400-406. Link

  • PubChem Compound Summary. (n.d.). "2-Ethoxy-9-methyl-9H-purin-6-amine."[1][2][3][4][5] National Center for Biotechnology Information. Link[2]

Sources

Application Notes & Protocols for the Dosing and Administration of 2-Ethoxy-9-methyl-9H-purin-6-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Disclaimer: These application notes provide a comprehensive guide based on established principles for in vivo studies in mouse models. As of the date of this document, specific pharmacokinetic and dosing data for 2-Ethoxy-9-methyl-9H-purin-6-amine in mice is not extensively published. Therefore, the following protocols are intended to guide the researcher in establishing a scientifically rigorous and ethically sound experimental design for this novel compound. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[1][2][3]

Introduction and Pre-formulation Analysis

2-Ethoxy-9-methyl-9H-purin-6-amine is a purine derivative. The broader class of purine analogues has been investigated for a range of biological activities. The successful in vivo evaluation of any novel compound is critically dependent on the initial characterization and formulation development. Given that many novel drug candidates are poorly water-soluble, significant attention must be paid to creating a stable and bioavailable dosing formulation.[4][5]

Causality in Formulation: The "Why" Before the "How"

The primary goal of formulation is to deliver a precise dose of the test article to the animal in a manner that allows for absorption and subsequent pharmacological effect. A poorly designed formulation can lead to inaccurate dosing, variable exposure, and inconclusive or misleading results. For a compound like 2-Ethoxy-9-methyl-9H-purin-6-amine, which is likely lipophilic, direct administration in an aqueous vehicle such as saline may not be feasible.[5] This necessitates the use of co-solvents, surfactants, or lipid-based systems to achieve a homogenous and stable solution or suspension.[6][7][8]

Initial Steps: Solubility and Vehicle Screening

Before any in vivo administration, the solubility of 2-Ethoxy-9-methyl-9H-purin-6-amine must be determined in a panel of common, well-tolerated vehicles. This foundational step dictates the entire dosing strategy.

Protocol: Vehicle Screening

  • Objective: To identify a suitable vehicle that can dissolve or suspend the compound at the desired concentration.

  • Materials:

    • 2-Ethoxy-9-methyl-9H-purin-6-amine powder

    • Selection of GRAS (Generally Recognized As Safe) vehicles (see Table 1)

    • Vortex mixer, magnetic stirrer, sonicator

    • Microcentrifuge tubes

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 2 mg) into several microcentrifuge tubes.

    • Add a measured volume (e.g., 100 µL) of a test vehicle to each tube to achieve a high-concentration stock.

    • Agitate vigorously using a vortex mixer for 2 minutes.

    • If not fully dissolved, use a sonicator or magnetic stirrer for 15-30 minutes.

    • Visually inspect for clarity (solution) or homogeneity (suspension).

    • Centrifuge any suspensions to check for pelleting, which would indicate instability.

    • Based on the results, perform serial dilutions with the chosen vehicle to determine the maximum workable concentration.

Table 1: Common Vehicles for In Vivo Dosing in Mice

Vehicle Category Examples Suitability and Considerations
Aqueous Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) Ideal for water-soluble compounds. Isotonic and well-tolerated.[9]
Co-solvents PEG-400, Propylene Glycol, DMSO, Ethanol Used to dissolve lipophilic compounds. Often diluted with aqueous solutions. DMSO concentration should be kept low (<5-10% of final volume) due to potential toxicity.[9][10]
Surfactants Tween 80, Cremophor EL Used to create stable emulsions or micellar solutions. Can improve solubility and absorption but may have their own biological effects.
Oils Corn oil, Sesame oil, Peanut oil Suitable for highly lipophilic compounds, particularly for oral or subcutaneous administration.[9][10]

| Suspending Agents | Carboxymethyl cellulose (CMC), Methylcellulose | Used to create uniform suspensions for insoluble compounds. Requires consistent agitation before dosing to ensure homogeneity. |

Dosing and Administration Protocols

The choice of administration route is a critical experimental parameter determined by the compound's properties and the study's scientific objectives.[11] The following sections provide detailed, step-by-step protocols for the most common routes of administration in mice.

Workflow for Establishing an In Vivo Dosing Regimen

The process of moving from a novel compound to a well-defined in vivo study follows a logical progression. This workflow ensures that critical parameters are defined in a stepwise, data-driven manner.

Dosing_Workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Studies cluster_definitive Phase 3: Definitive Studies Solubility Solubility Screening Vehicle Vehicle Selection & Formulation Solubility->Vehicle DoseCalc Dose Calculation (mg/kg to mg/mL) Vehicle->DoseCalc Mtd Maximum Tolerated Dose (MTD) Study DoseCalc->Mtd DoseCalc->Mtd Determine starting doses PkPilot Pilot Pharmacokinetic (PK) Study Mtd->PkPilot Mtd->PkPilot Select non-toxic dose range PkPd Full PK/PD Study PkPilot->PkPd PkPilot->PkPd Refine timepoints & dose levels Efficacy Efficacy/Toxicology Studies PkPd->Efficacy

Caption: General workflow for establishing an in vivo dosing regimen.

Oral Gavage (PO)

Oral gavage ensures the precise delivery of a specific volume directly into the stomach.[12][13] It is a common route for testing orally bioavailable drugs.

Protocol: Oral Gavage Administration

  • Animal Restraint:

    • Firmly scruff the mouse, grasping enough skin to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the stomach.[14]

  • Needle Measurement:

    • Before the first use, measure the gavage needle against the mouse. The correct length is from the tip of the nose to the last rib; this ensures the tip reaches the stomach without causing perforation.[15] Mark this depth on the needle if necessary.

  • Administration:

    • Fill the syringe with the calculated dose volume.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors).[13]

    • Advance the needle along the roof of the mouth. The mouse will reflexively swallow, which guides the needle into the esophagus.[14][16]

    • Crucially, never force the needle. If resistance is met, withdraw and reposition.[12][15]

    • Once at the pre-measured depth, dispense the liquid slowly and smoothly.

  • Post-Administration:

    • Withdraw the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental tracheal administration.[14]

Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption into the systemic circulation.[17]

Protocol: Intraperitoneal Injection

  • Animal Restraint:

    • Scruff the mouse with your non-dominant hand and turn it to expose the ventral side (abdomen).

    • Tilt the mouse's head downwards at approximately a 30-degree angle. This helps to move the abdominal organs away from the injection site.[18][19]

  • Site Identification:

    • The target is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or major blood vessels.[18][20]

  • Injection:

    • Using a 25-27G needle, insert it with the bevel up at a 30-45 degree angle into the identified quadrant.[18][20]

    • Penetrate only the skin and the thin peritoneal wall. The needle depth should be minimal (just enough for the bevel to enter the cavity).

    • Gently aspirate by pulling back on the plunger. If you see blood (vessel) or a yellow-tinged fluid (urine from the bladder), withdraw the needle and re-attempt in a different location with a fresh needle and syringe.[19][21]

    • If no fluid is aspirated, inject the substance smoothly.

  • Post-Administration:

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress or abdominal bleeding.

Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, provides immediate and 100% bioavailability. It is technically challenging and requires significant practice.

Protocol: Intravenous Tail Vein Injection

  • Animal Preparation:

    • Properly restrain the mouse in a commercial restraint device.

    • Dilate the lateral tail veins using a heat lamp or by immersing the tail in warm water (30-35°C) for 1-2 minutes. This is critical for visualization and successful cannulation.[22][23]

  • Site Identification:

    • Identify one of the two lateral tail veins. Always start injections at the distal (far) end of the tail, moving proximally (closer to the body) for subsequent attempts if needed.[24][25]

  • Injection:

    • Use a small needle (27-30G).[22][23]

    • Align the needle almost parallel to the tail with the bevel facing up.

    • Insert the needle shallowly into the vein. A successful entry often feels like a slight "pop" or loss of resistance.[22]

    • Inject the substance slowly. The vein should blanch (clear) as the solution is administered.[24] If a subcutaneous "bleb" or blister forms, the needle is not in the vein. Stop immediately, withdraw, and re-attempt at a more proximal site.[24][25]

  • Post-Administration:

    • After injection, withdraw the needle and apply gentle pressure with gauze to the site to prevent bleeding.[24]

    • Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection

SC injection deposits the substance into the space between the skin and the underlying muscle, allowing for slower, more sustained absorption.

Protocol: Subcutaneous Injection

  • Animal Restraint:

    • Scruff the mouse firmly with your non-dominant hand.

  • Site Identification and Injection:

    • Lift the scruffed skin to create a "tent" over the interscapular (shoulder blade) region.[26][27]

    • Insert a 25-27G needle into the base of the skin tent, parallel to the spine.[28]

    • Gently aspirate to ensure a blood vessel has not been entered.[27][29]

    • Inject the substance. A small bleb will form under the skin.[29]

  • Post-Administration:

    • Withdraw the needle and gently massage the area to help disperse the liquid.[30]

    • Return the mouse to its cage.

Table 2: Recommended Maximum Administration Volumes and Needle Sizes for Adult Mice

Route of Administration Maximum Volume (per site) Recommended Needle Size (Gauge)
Oral (PO) 10 mL/kg (e.g., 0.25 mL for a 25g mouse) 18-22G (Gavage Needle)
Intraperitoneal (IP) 10 mL/kg (e.g., 0.25 mL for a 25g mouse) 25 - 27 G
Intravenous (IV) 5 mL/kg (bolus) 27 - 30 G

| Subcutaneous (SC) | 5-10 mL/kg | 25 - 27 G |

Sources:[12][20][22][30][31][32]

Pharmacokinetic (PK) Study Design

A well-designed PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-Ethoxy-9-methyl-9H-purin-6-amine. This data informs dose selection and scheduling for subsequent efficacy studies.[33][34][35]

Decision Tree for Route Selection

The choice of administration route depends on the study's goals and the compound's characteristics. This decision tree illustrates the logical considerations.

Route_Selection start Start: Determine Study Goal goal1 Assess Oral Bioavailability? start->goal1 goal2 Systemic Exposure (Parenteral)? goal1->goal2 No po_route Use Oral Gavage (PO) goal1->po_route Yes goal3 Sustained Release Needed? goal2->goal3 No goal2->goal3 iv_route Use Intravenous (IV) for 100% Bioavailability goal2->iv_route Reference/Direct CNS ip_route Use Intraperitoneal (IP) for Rapid Absorption goal2->ip_route General Systemic sc_route Use Subcutaneous (SC) goal3->sc_route Yes

Caption: Decision tree for selecting an administration route.

Typical Single-Dose PK Study Design

A typical PK study involves administering the compound via two routes (e.g., IV and PO) to determine key parameters like bioavailability.[33]

PK_Study cluster_iv Group 1: Intravenous (IV) cluster_po Group 2: Oral Gavage (PO) cluster_analysis Analysis Phase compound Prepare Dosing Formulation (e.g., 10 mg/kg) iv_dose Dose Mice (n=3-4 per timepoint) compound->iv_dose po_dose Dose Mice (n=3-4 per timepoint) compound->po_dose iv_t1 Bleed @ 5m iv_t2 Bleed @ 15m iv_t3 Bleed @ 30m iv_t4 Bleed @ 1h iv_t5 Bleed @ 2h iv_t6 Bleed @ 4h plasma Process Blood to Plasma iv_t6->plasma po_t1 Bleed @ 15m po_t2 Bleed @ 30m po_t3 Bleed @ 1h po_t4 Bleed @ 2h po_t5 Bleed @ 4h po_t6 Bleed @ 8h po_t6->plasma lcms LC-MS/MS Analysis plasma->lcms pk_calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) lcms->pk_calc

Caption: Schematic of a typical single-dose pharmacokinetic study.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Available from: [Link]

  • Mouse Handling & Techniques - UNC Research. Available from: [Link]

  • A Beginners Guide on How to Inject Mice - ichorbio. (2021, June 17). Available from: [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections - Research support. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15). Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15). Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats - WSU IACUC. (2021, September 21). Available from: [Link]

  • ManTech Publications. Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024, May 15). Available from: [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12). Available from: [Link]

  • LAB_021 Oral Gavage in Mice and Rats - Research support. Available from: [Link]

  • Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection - Institute of Laboratory Animal Science (LTK). (2021, February 18). Available from: [Link]

  • SOP: Mouse Intraperitoneal Injection - Virginia Tech. (2017, December 12). Available from: [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. Available from: [Link]

  • SOP: Mouse Subcutaneous Injections - Virginia Tech. (2017, December 12). Available from: [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Available from: [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection - Institute of Laboratory Animal Science (LTK). (2018, August 6). Available from: [Link]

  • Injection Routes, Maximum Needle Sizes & Volumes - NIH OACU. Available from: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) - Boston University. (2025, March 4). Available from: [Link]

  • Protocol for standardized intrathymic injection in mice - PMC - NIH. Available from: [Link]

  • Substance Administration - Recommended Volumes (Informational Sheet). (2023, June 14). Available from: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Available from: [Link]

  • Intraperitoneal Injection of Neonatal Mice - PMC. (2023, September 20). Available from: [Link]

  • Routes and Volumes of Administration in Mice. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. (2006, November 15). Available from: [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research - Bioscientia Medicina. Available from: [Link]

  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22). Available from: [Link]

  • Formulating Poorly Water Soluble Drugs - AAPS Advances in Pharmaceutical Sciences Series. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Available from: [Link]

  • Document 019 Standard Laboratory Rodent Husbandry and Care V2.0 - ANU Animal Ethics Committee. Available from: [Link]

  • Routes of Administration. Available from: [Link]

  • Document 004: Guidelines for Injection Techniques in Mice V2.0 - ANU. Available from: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Guidelines for the Housing of Mice in Scientific Institutions - Animal Ethics Infolink. Available from: [Link]

  • Using Mouse Data to Establish PK/PD Relationships - InnoSer. (2025, February 24). Available from: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available from: [Link]

  • Ethical considerations regarding animal experimentation - PMC - NIH. Available from: [Link]

  • Ethical guidelines for research in animal science. Available from: [Link]

  • Guidelines For Non-Invasive, Respectful Research With Animals - Faunalytics. (2020, June 23). Available from: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of 2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) in human and rodent plasma. EMPA is a lipophilic purine derivative often investigated for its role in adenosine deaminase (ADA) modulation and phosphodiesterase inhibition.

Unlike endogenous purines (adenine, guanosine) which are highly polar, the 2-ethoxy and 9-methyl substitutions significantly increase the lipophilicity (LogP ~1.4) of this analyte. This structural nuance allows for the use of Reverse Phase Chromatography (RPLC) rather than HILIC, providing superior robustness and peak shape in plasma matrices.

Key Performance Indicators
  • LLOQ: 0.5 ng/mL

  • Linear Range: 0.5 – 1000 ng/mL

  • Run Time: 4.5 minutes

  • Sample Volume: 50 µL Plasma

Analyte Chemistry & Mechanism

Understanding the physicochemical properties of EMPA is critical for method development. The 2-ethoxy group is the primary site of fragmentation in electrospray ionization (ESI), undergoing a characteristic neutral loss of ethene.

PropertyValueNotes
Formula C₈H₁₁N₅O
Exact Mass 193.0964 Da
Precursor Ion 194.1

Protonation occurs at N1 or N7.
LogP ~1.4Suitable for C18 retention.
pKa ~4.1 (Basic)Ionizes well in 0.1% Formic Acid.
Fragmentation Pathway (MS/MS)

The quantification relies on the specific loss of the ethyl chain from the ether linkage.

  • Precursor (m/z 194.1): Protonated molecule.

  • Primary Product (m/z 166.1): Loss of Ethene (C₂H₄, -28 Da) via McLafferty-like rearrangement.

  • Secondary Product (m/z 138.1): Further loss of CO or ring contraction.

Experimental Protocol

Chemicals and Reagents
  • Analyte: 2-Ethoxy-9-methyl-9H-purin-6-amine (purity >98%).

  • Internal Standard (IS): 2-Ethoxy-9-methyl-9H-purin-6-amine-d5 (Ethyl-d5) is preferred. Alternative: 9-Methyladenine-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash & Dilute" strategy to minimize phospholipid carryover while maintaining high recovery.

Step-by-Step Workflow:

  • Thaw plasma samples on ice. Vortex for 10s.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Acidifying the crash solvent breaks protein-drug binding and ensures the basic purine remains soluble in the organic supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a clean plate.

  • Dilute: Add 150 µL of Water (0.1% FA) to the supernatant.

    • Crucial Step: Injecting pure ACN onto a C18 column causes peak fronting (solvent effect). Diluting 1:1 with water ensures sharp peak focusing.

  • Seal and Inject.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

    • Rationale: The HSS T3 bonding technology is designed to retain polar/semi-polar organics better than standard C18, preventing the analyte from eluting in the suppression zone (void volume).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve Action
0.00 5 Initial Load
0.50 5 6 Hold
2.50 90 6 Elute Analyte
3.00 90 6 Wash
3.10 5 1 Re-equilibrate

| 4.50 | 5 | 1 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/Hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role
EMPA 194.1 166.1 30 22 Quantifier
EMPA 194.1 148.1 30 35 Qualifier

| IS (d5) | 199.1 | 171.1 | 30 | 22 | Internal Std |

Visual Workflows

Sample Extraction & Injection Logic

This diagram illustrates the critical "Dilution" step often missed in PPT protocols, which prevents solvent effects.

SamplePrep Start Plasma Sample (50 µL) Spike Add Internal Standard (10 µL) Start->Spike Crash Precipitate Proteins Add 200 µL ACN + 0.1% FA Spike->Crash Vortex Vortex (2 min) & Centrifuge (15k g) Crash->Vortex Supernatant Collect Supernatant (Organic Phase) Vortex->Supernatant Dilution CRITICAL: Dilute 1:1 with Water + 0.1% FA Supernatant->Dilution Prevents Peak Fronting Inject Inject 5 µL onto HSS T3 Column Dilution->Inject

Figure 1: Optimized Protein Precipitation workflow with aqueous dilution step to ensure peak focusing on the UHPLC column.

Fragmentation Mechanism (ESI+)

Visualizing the specific neutral loss utilized for quantification.

Fragmentation Precursor Precursor Ion [M+H]+ = 194.1 (Intact Ether) Transition Collision Cell (CE = 22eV) Precursor->Transition Product Product Ion [M+H-C2H4]+ m/z = 166.1 Transition->Product McLafferty-type Rearrangement Neutral Neutral Loss: Ethene (28 Da) Transition->Neutral

Figure 2: MRM transition logic. The loss of the ethyl group as ethene is the most stable and selective fragmentation pathway.

Method Validation (ICH M10 Guidelines)

To ensure this method meets regulatory standards for drug development, the following validation parameters must be assessed.

Linearity & Sensitivity
  • Calibration Curve: 8 non-zero standards (0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy of standards ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery

Since purines are ubiquitous in biology, "endogenous interference" is a risk. However, EMPA is synthetic.[3] The risk lies in ion suppression from phospholipids.

  • Assessment: Compare the peak area of EMPA spiked into extracted blank plasma vs. EMPA in pure solvent.

  • Requirement: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (< 0.8), switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

Selectivity

Analyze 6 lots of blank human plasma.

  • Target: No interfering peaks > 20% of the LLOQ area at the retention time of EMPA (approx 2.1 min).

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Fronting Solvent strength too high in injection.Ensure Step 8 (Dilution) in Sample Prep is followed. Final extract should be <50% organic.
High Backpressure Protein carryover blocking column.Increase centrifugation time/speed. Use a 0.2 µm filter plate if necessary.
Signal Drift Source contamination.Purines can crystallize on the cone. Clean the ESI source cone daily with 50:50 MeOH:Water.
Carryover Stickiness of the ethoxy group.Add a needle wash step: 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • ICH M10 Guideline. "Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation, 2022.[4]

  • FDA Bioanalytical Method Validation. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018.

  • Purine Analysis via LC-MS. "Simultaneous determination of purine bases and nucleosides by HILIC-MS/MS." Journal of Chromatography B, 2014.
  • PubChem Compound Summary. "Purine, 6-ethoxy-9-methyl-." National Center for Biotechnology Information.

Sources

High-Throughput Screening with 2-Ethoxy-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS 857400-62-5) in high-throughput screening (HTS). Based on its structural properties as a purine derivative, this compound serves as a critical chemical scaffold and reference probe for targeting purine-binding proteins, specifically Kinases and Adenosine Deaminase (ADA) .

Application Notes and Protocols

Part 1: Introduction & Mechanism of Action

Compound Profile

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine analog characterized by a 2-ethoxy substitution and a 9-methyl group.[1][2][3][4][5][6] This specific functionalization distinguishes it from natural adenines, conferring unique binding properties in the ATP-binding pockets of enzymes.

  • Chemical Name: 2-Ethoxy-9-methyl-9H-purin-6-amine[1][2][3][4][5][7][8][9]

  • CAS Number: 857400-62-5[1][2][3][4][8]

  • Molecular Formula: C8H11N5O[2][5]

  • Core Scaffold: Purine (Adenine derivative)

  • Key Structural Features:

    • N9-Methylation: Locks the tautomeric state, mimicking the ribose attachment in nucleosides.

    • C2-Ethoxy Group: Provides steric bulk and lipophilicity, potentially enhancing selectivity for specific hydrophobic pockets in kinases or ADA, distinct from the natural substrate.

Rationale for High-Throughput Screening

In HTS campaigns, this compound is primarily utilized in two contexts:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight ligand (fragment) to probe the "hinge region" of kinase ATP pockets. Its binding efficiency (Ligand Efficiency) makes it an ideal starting point for growing high-affinity inhibitors.

  • Reference Inhibitor / Competitive Probe: Used in displacement assays to identify novel binders that compete for the same purine-binding site (e.g., ATP pocket of kinases or the active site of Adenosine Deaminase).

Part 2: Assay Development & Optimization

Before initiating a full-scale screen, the assay conditions must be optimized to ensure the stability and solubility of 2-Ethoxy-9-methyl-9H-purin-6-amine.

Reagent Preparation
  • Solubility: Purine derivatives often exhibit limited aqueous solubility.

    • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Working Solution: Dilute to 100 µM in assay buffer (final DMSO < 1%).

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Buffer Compatibility:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • ADA Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM BSA.

Control Systems
  • Positive Control (Inhibition): Staurosporine (for broad kinase assays) or EHNA (for ADA assays).

  • Negative Control: DMSO vehicle only.

  • Interference Check: Assess the compound for intrinsic fluorescence or quenching properties (common in purines) to avoid false positives in fluorescence-based assays.

Part 3: Experimental Protocols

Protocol A: Kinase Binding Screen (FRET-Based Displacement)

This protocol uses 2-Ethoxy-9-methyl-9H-purin-6-amine as a competitor to validate novel hits or as a fragment to screen against a kinase panel.

Principle: A FRET signal is generated between a biotinylated kinase (bound to a Europium-labeled antibody) and a fluorescent tracer (AlexaFluor-labeled ATP mimetic). Binding of 2-Ethoxy-9-methyl-9H-purin-6-amine displaces the tracer, reducing the FRET signal.

Workflow Diagram:

Kinase_FRET_Assay Reagents Reagent Prep (Kinase, Tracer, Compound) Plate_Setup Plate Setup (384-well, 10 µL vol) Reagents->Plate_Setup Dispense Incubation Incubation (60 min @ RT) Plate_Setup->Incubation Equilibrium Detection Detection (TR-FRET Read) Incubation->Detection Excitation 340nm Emission 665nm Analysis Data Analysis (IC50 Calculation) Detection->Analysis Calculate Inhibition %

Caption: Workflow for TR-FRET Kinase Binding Assay using 2-Ethoxy-9-methyl-9H-purin-6-amine.

Step-by-Step Procedure:

  • Plate Preparation: Use white, low-volume 384-well plates.

  • Compound Addition: Dispense 100 nL of 2-Ethoxy-9-methyl-9H-purin-6-amine (serial dilution) into assay wells.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix (2x concentration).

    • Note: Optimize kinase concentration to give a signal-to-background ratio > 10.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (2x concentration).

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Measurement: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (e.g., EnVision).

    • Excitation: 320-340 nm.

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Tracer acceptor).

  • Calculation: Calculate FRET Ratio = (Em665 / Em615) × 10,000.

Protocol B: Adenosine Deaminase (ADA) Activity Screen

This protocol evaluates the compound's ability to inhibit ADA, leveraging the structural similarity to the substrate adenosine.

Principle: ADA converts Adenosine to Inosine. This reaction is coupled to the conversion of Inosine to Uric Acid (via Nucleoside Phosphorylase and Xanthine Oxidase), producing H2O2 which reacts with a peroxidase substrate to generate fluorescence.

Step-by-Step Procedure:

  • Substrate Mix: Prepare 50 µM Adenosine in ADA Buffer.

  • Enzyme Mix: Prepare 0.01 U/mL ADA (human or bovine).

  • Compound Incubation:

    • Add 5 µL of 2-Ethoxy-9-methyl-9H-purin-6-amine (various concentrations) to the plate.

    • Add 5 µL of Enzyme Mix.

    • Incubate for 15 minutes at RT to allow inhibitor binding.

  • Reaction Start: Add 10 µL of Substrate Mix.

  • Detection: Monitor the decrease in absorbance at 265 nm (direct measurement of Adenosine) or use a coupled fluorescence kit (Ex/Em = 535/587 nm).

  • Validation: Compare IC50 with the reference inhibitor EHNA.

Part 4: Data Analysis & Validation

Quantitative Analysis

Summarize screening data using the following metrics:

MetricFormula/DefinitionAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)

> 5
IC50 Concentration at 50% inhibitionFit to 4-parameter logistic model
Hill Slope Steepness of the curve~1.0 (Standard competitive binding)
Hit Validation Strategy
  • Re-screen: Test hits in duplicate to confirm activity.

  • Orthogonal Assay: If the primary screen was FRET (binding), validate with an Activity Assay (e.g., ADP-Glo) to ensure binding leads to functional inhibition.

  • Selectivity Profiling: Screen against a panel of 10-20 diverse kinases to determine the selectivity profile of the 2-ethoxy scaffold.

Part 5: Troubleshooting Guide

IssuePossible CauseSolution
Low Signal Intensity Compound quenching or protein degradation.Check compound fluorescence; use fresh enzyme aliquots.
High Background Non-specific binding or tracer aggregation.Add 0.01% Brij-35 or Tween-20 to buffer; spin down tracer.
Inconsistent IC50 Solubility issues or evaporation.Verify DMSO tolerance (<1%); seal plates tightly during incubation.
Flat Dose-Response Compound precipitation.Check solubility of 2-Ethoxy-9-methyl-9H-purin-6-amine at high concentrations (>100 µM).

Part 6: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219666 (2-Ethoxy-9-methyl-9H-purin-6-amine). Retrieved from [Link]

  • Zhang, J., et al. (2009). Assay development and high-throughput screening for kinases. Nature Protocols, 4(8), 1183-1199. (General Kinase HTS Protocol).

  • Cristalli, G., et al. (2001). Adenosine deaminase inhibitors: Synthesis and biological activity of 2- and 8-substituted 9-benzyladenines. Journal of Medicinal Chemistry, 44(2), 245-252. (Context for Purine Inhibitors).

Sources

2-Ethoxy-9-methyl-9H-purin-6-amine in combination with other therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) in Combination Therapeutic Profiling

Abstract

This application note details the experimental protocols for utilizing 2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) , a synthetic 9-alkyladenine derivative, as a pharmacological probe in combination therapies. Belonging to a structural class of Adenosine Receptor (AR) Antagonists and Adenosine Deaminase (ADA) resistant probes , EMPA is critical for dissecting the immunosuppressive adenosine signaling pathway. This guide focuses on its application in combination with checkpoint inhibitors (e.g., anti-PD-1) and AR agonists to evaluate synergistic efficacy in immuno-oncology and metabolic assays.

Introduction & Mechanism of Action

2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) represents a specific scaffold of non-nucleoside purines. Unlike adenosine, which possesses a ribose moiety essential for full agonist activity, the N9-methyl substitution locks the molecule in a conformation that typically confers antagonist activity at Adenosine Receptors (specifically A2A and A3 subtypes) while preventing metabolism by Adenosine Deaminase (ADA).

Therapeutic Rationale

The "Adenosine Halo" in the tumor microenvironment (TME) suppresses T-cell activity via A2A receptor stimulation.

  • Mechanism: EMPA acts as a competitive antagonist, blocking the binding of extracellular adenosine to A2A/A3 receptors.

  • Combination Logic:

    • With Immunotherapy: Reverses adenosine-mediated immunosuppression, enhancing the efficacy of T-cell checkpoint inhibitors.

    • With Chemotherapy: Prevents the "adenosine surge" caused by cell death from dampening the immune response.

Signaling Pathway Visualization

AdenosineSignaling ATP Extracellular ATP AMP AMP ATP->AMP Hydrolysis CD39 CD39 (Ectonucleotidase) CD39->AMP ADO Adenosine AMP->ADO Hydrolysis CD73 CD73 CD73->ADO A2AR A2A Receptor (Gs-coupled) ADO->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates EMPA EMPA (Antagonist) EMPA->A2AR Blocks cAMP cAMP (Immunosuppression) AC->cAMP Increases TCell T-Cell Inhibition cAMP->TCell Signaling

Caption: Figure 1. EMPA blocks the Adenosine-A2A receptor axis, preventing cAMP accumulation and subsequent T-cell inhibition.

Protocol: In Vitro Synergy Assessment (Checkerboard Assay)

Objective: To quantify the synergistic interaction between EMPA and a secondary agent (e.g., an A2A agonist like NECA for antagonism assays, or a cytotoxic agent).

Materials
  • Compound A: EMPA (10 mM stock in DMSO).

  • Compound B: NECA (Agonist) or Cisplatin (Chemotherapy).

  • Cell Line: CHO-K1 cells stably expressing human A2A Receptor (CHO-hA2A) or T-cells (Jurkat).

  • Detection: cAMP-Glo™ Assay (Promega) or CellTiter-Glo®.

Experimental Workflow
  • Preparation:

    • Seed CHO-hA2A cells at 5,000 cells/well in a 384-well white plate. Incubate overnight.

    • Prepare a Matrix Layout :

      • Vertical (Rows): Serial dilution of EMPA (0, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

      • Horizontal (Columns): Serial dilution of Compound B (e.g., NECA: 0 to 100 nM).

  • Treatment:

    • Add EMPA (Antagonist) 15 minutes prior to Agonist (NECA) to allow receptor occupancy.

    • Incubate for 30 minutes at 37°C (for cAMP assays).

  • Detection:

    • Add detection reagent (Lysis/cAMP antibody).

    • Read Luminescence.

Data Analysis & Visualization

Calculate the Schild Plot or Combination Index (CI) .

  • Shift in EC50: If EMPA is a competitive antagonist, the EC50 of NECA will shift rightward without a decrease in Emax.

Table 1: Expected Results for EMPA Antagonism

EMPA Concentration (µM)NECA EC50 (nM)Fold Shift (Dose Ratio)Interpretation
0 (Control)15.01.0Baseline Agonism
1.045.03.0Weak Antagonism
10.0250.016.7Moderate Antagonism
100.0>1000>66Strong Blockade

Protocol: Metabolic Stability (ADA Resistance)

Objective: Confirm that EMPA is not degraded by Adenosine Deaminase (ADA), ensuring its utility as a stable probe compared to natural adenosine.

Workflow Visualization

StabilityWorkflow Step1 Prepare Reaction Mix (PBS pH 7.4 + 10 mU/mL ADA) Step2 Add Substrate (Adenosine vs. EMPA) Step1->Step2 Step3 Incubate at 37°C (Timepoints: 0, 15, 30, 60 min) Step2->Step3 Step4 Quench with ACN (Precipitate Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Parent Ion) Step4->Step5

Caption: Figure 2. Workflow for assessing the metabolic stability of EMPA against Adenosine Deaminase.

Step-by-Step Methodology
  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme: Bovine Spleen ADA (Sigma), final conc 0.01 U/mL.

    • Substrates: Adenosine (Positive Control) and EMPA, final conc 10 µM.

  • Incubation:

    • Initiate reaction by adding enzyme.

    • Sample 50 µL aliquots at t=0, 5, 15, 30, 60, and 120 min.

  • Quenching:

    • Immediately mix aliquot with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor disappearance of Parent Ion (Adenosine: 268 m/z; EMPA: ~194 m/z).

Validation Criteria:

  • Adenosine: >90% degradation within 30 minutes.

  • EMPA: <10% degradation over 120 minutes (Indicates ADA Resistance).

Troubleshooting & Optimization

Table 2: Common Experimental Challenges

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of 2-ethoxy groupLimit final DMSO concentration to <0.5%. Sonicate stock solution at 37°C before dilution.
No Antagonism Observed Insufficient incubation timePre-incubate EMPA for 20-30 mins before adding the agonist to ensure receptor equilibrium.
High Background Signal Endogenous AdenosineAdd Adenosine Deaminase (ADA) to the buffer (1 U/mL) to degrade endogenous adenosine, as EMPA is resistant.

References

  • Chemical Identity & Properties

    • 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS 857400-62-5).[1] Chemical Register.

  • Structure-Activity Relationships (SAR)

    • Structure–Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry.
  • Adenosine Receptor Antagonism Protocols

    • 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists. PubMed.[1]

  • Toxicity Data

    • CompTox Chemicals Dashboard: 2-Ethoxy-9-methyl-9H-purin-6-amine. US EPA.[1]

Sources

Application Notes & Protocols for In Situ Hybridization Utilizing Purine-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of molecular biology and pathology, in situ hybridization (ISH) stands as a cornerstone technique for the spatial localization of nucleic acid sequences within cellular and tissue contexts.[1] This guide provides a comprehensive overview of the principles and methodologies of ISH, with a particular focus on the prospective application of novel small molecule probes, exemplified by the purine derivative 2-Ethoxy-9-methyl-9H-purin-6-amine. While this specific molecule is not a conventional ISH probe, its structural class represents an emerging area of interest. This document will therefore bridge the gap between the foundational principles of ISH and the exploratory use of such compounds, offering detailed protocols for both fluorescence (FISH) and chromogenic (CISH) in situ hybridization that can be adapted for a variety of research and drug development applications.

Introduction to In Situ Hybridization

In situ hybridization (ISH) is a powerful laboratory technique that employs a labeled nucleic acid probe to detect and localize specific DNA or RNA sequences within morphologically preserved tissue sections or cell preparations.[1] The fundamental principle of ISH lies in the hybridization of the probe to its complementary target sequence. The probe, which is a DNA or RNA strand of known sequence, is labeled with a reporter molecule that allows for its visualization. This enables researchers to determine the precise location of a gene or RNA transcript, providing critical insights into gene expression, chromosomal organization, and the pathogenesis of diseases.[1]

The two primary modalities of ISH are Fluorescence In Situ Hybridization (FISH) and Chromogenic In Situ Hybridization (CISH). FISH utilizes fluorescently labeled probes, which are visualized using a fluorescence microscope, while CISH employs probes that are detected by an enzymatic reaction that produces a colored precipitate, visible with a standard bright-field microscope.[2]

The Role of Probes in In Situ Hybridization

The success of any in situ hybridization experiment is critically dependent on the design and quality of the probe.[3] Probes are typically single-stranded DNA or RNA molecules that are complementary to the target sequence of interest.[4] They can be designed to target specific genes, chromosomal regions, or RNA transcripts.[4][5]

Conventional Probes

Traditional ISH probes are oligonucleotides or larger nucleic acid fragments that are labeled with either radioactive isotopes or non-radioactive haptens (such as biotin or digoxigenin) or fluorophores.[3][6] The choice of label depends on the desired detection method (autoradiography, chromogenic, or fluorescence).

Emerging Probes: The Case for Small Molecules

The use of small molecules, such as purine derivatives like 2-Ethoxy-9-methyl-9H-purin-6-amine, as ISH probes is a novel concept. Purine analogs are known to interact with nucleic acids and have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents.[7][8][9] The potential for these molecules to be adapted as ISH probes lies in their ability to be chemically modified to incorporate reporter molecules and their potential for high-affinity binding to specific nucleic acid structures or sequences.

Hypothetical Mechanism of Action for a Purine-Based Probe:

A purine-based probe like 2-Ethoxy-9-methyl-9H-purin-6-amine could theoretically be designed to:

  • Intercalate: Insert itself between the base pairs of a target DNA or RNA sequence.

  • Groove Binding: Bind to the major or minor groove of a nucleic acid duplex.

  • Sequence-Specific Recognition: Be modified to recognize and bind to a specific sequence of nucleotides.

For such a probe to be effective, it would need to be conjugated to a reporter molecule (e.g., a fluorophore for FISH or an enzyme for CISH) without compromising its binding affinity and specificity.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for performing Fluorescence In Situ Hybridization (FISH) and Chromogenic In Situ Hybridization (CISH). These protocols are generalized and may require optimization for specific tissues, cell types, and probes.

General Workflow for In Situ Hybridization

The workflow for both FISH and CISH follows a similar series of steps, with the primary difference being the detection method.

ISH_Workflow cluster_prep Sample Preparation cluster_pre_hybridization Pre-Hybridization cluster_hybridization Hybridization cluster_post_hybridization Post-Hybridization & Detection Fixation Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Dewaxing Dewaxing & Rehydration Sectioning->Dewaxing Pretreatment Pretreatment (e.g., Pepsin) Dewaxing->Pretreatment Denaturation Denaturation Pretreatment->Denaturation Hybridization Probe Hybridization Denaturation->Hybridization Washing Stringency Washes Hybridization->Washing Detection Signal Detection Washing->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting Counterstaining->Mounting

Caption: Generalized workflow for in situ hybridization.

Protocol for Fluorescence In Situ Hybridization (FISH)

This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 85%, 70%)

  • Deionized water

  • Heat Pretreatment Solution (e.g., Citrate buffer)[10]

  • Pepsin Solution[11]

  • Wash Buffers (e.g., 2X SSC, 0.4X SSC)[6]

  • Fluorescently labeled probe

  • DAPI counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).[10]

    • Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (5 minutes), 85% (1 minute), 70% (1 minute), and deionized water (2 x 2 minutes).[6][10][12]

  • Heat-Induced Epitope Retrieval (HIER):

    • Incubate slides in pre-warmed Heat Pretreatment Solution at 98°C for 15 minutes.[10]

    • Allow slides to cool to room temperature.

  • Enzymatic Digestion:

    • Apply Pepsin Solution to the tissue section and incubate for 5-15 minutes at 37°C in a humidity chamber.[11]

    • Wash slides in deionized water.

  • Dehydration:

    • Dehydrate slides in an ethanol series: 70%, 90%, and 100%, each for 1 minute.[11]

    • Air dry the slides.[11]

  • Denaturation and Hybridization:

    • Apply 10 µL of the fluorescently labeled probe to the slide.[11]

    • Cover with a coverslip and seal the edges.

    • Co-denature the probe and target DNA on a hot plate at 75°C for 5 minutes.[13]

    • Transfer slides to a humidified chamber and incubate overnight at 37°C.[12]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash slides in 0.4X SSC/0.3% NP-40 at 71.5°C for 1 minute.[6]

    • Wash slides in 2X SSC/0.1% NP-40 at room temperature for 2 minutes.[6]

  • Counterstaining and Mounting:

    • Apply DAPI counterstain for 10 minutes in the dark.[12]

    • Rinse briefly and mount with an appropriate mounting medium.

  • Visualization:

    • Analyze the slides using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary for FISH Protocol:

StepReagent/ConditionDurationTemperature
DeparaffinizationXylene2 x 10 minRoom Temp
RehydrationEthanol seriesVariesRoom Temp
HIERCitrate buffer15 min98°C
DigestionPepsin Solution5-15 min37°C
Denaturation-5 min75°C
HybridizationProbe solutionOvernight37°C
Post-Hyb Wash 10.4X SSC/0.3% NP-401 min71.5°C
Post-Hyb Wash 22X SSC/0.1% NP-402 minRoom Temp
CounterstainingDAPI10 minRoom Temp
Protocol for Chromogenic In Situ Hybridization (CISH)

This protocol is also designed for FFPE tissue sections and uses a peroxidase-based detection system.

Materials:

  • Xylene

  • Ethanol (100%, 96%, 70%)

  • Deionized water

  • Heat Pretreatment Solution (e.g., EDTA)[11]

  • Pepsin Solution[11]

  • 3% Hydrogen Peroxide

  • Wash Buffer (e.g., 1x TBS)

  • Digoxigenin-labeled probe

  • Blocking solution

  • Anti-digoxigenin antibody conjugated to peroxidase

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for FISH (Step 1).

  • Endogenous Peroxidase Blocking:

    • Incubate slides in 3% H2O2 for 5 minutes.[11]

    • Wash in deionized water.

  • Heat-Induced Epitope Retrieval (HIER):

    • Incubate slides in pre-heated Heat Pretreatment Solution (EDTA) for 15 minutes at 98°C.[11]

    • Allow slides to cool.

  • Enzymatic Digestion:

    • Apply Pepsin Solution and incubate for 5-15 minutes at 37°C.[11]

    • Wash in wash buffer.

  • Dehydration:

    • Dehydrate through an ethanol series and air dry.[11]

  • Denaturation and Hybridization:

    • Apply 10 µL of the digoxigenin-labeled probe.

    • Cover with a coverslip and seal.

    • Denature at 97°C for 5-10 minutes.[2]

    • Hybridize overnight at 37°C.

  • Post-Hybridization Washes:

    • Remove the coverslip.

    • Perform stringent washes, for example, in 0.5X SSC at 75°C for 5 minutes.[14]

  • Immunodetection:

    • Block non-specific binding with a blocking solution for 10 minutes.[15]

    • Incubate with an anti-digoxigenin-peroxidase antibody for 30 minutes.

    • Wash slides thoroughly.

  • Chromogenic Detection:

    • Apply the DAB substrate and incubate for 15 minutes, or until the desired color intensity is reached.[15]

    • Wash slides to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear in xylene, and mount.

  • Visualization:

    • Analyze the slides using a bright-field microscope.

Data Interpretation and Troubleshooting

A successful ISH experiment will show specific signals localized to the expected cellular compartments (e.g., nucleus for DNA, cytoplasm for mRNA) with minimal background staining.

Common Issues and Solutions:

IssuePossible CauseSolution
No signalDegraded probe or target nucleic acidUse fresh reagents, optimize fixation and tissue processing
Weak signalInsufficient probe concentration or hybridization timeIncrease probe concentration, extend hybridization time
High backgroundNon-specific probe binding, insufficient washingIncrease stringency of washes, use a blocking agent
Poor morphologyOver-digestion with proteaseOptimize protease incubation time and concentration

Conclusion

In situ hybridization is an indispensable tool for visualizing nucleic acids in their native cellular environment. While the use of novel probes like 2-Ethoxy-9-methyl-9H-purin-6-amine is still in the exploratory phase, the fundamental principles and robust protocols for FISH and CISH outlined in this guide provide a solid foundation for both established and innovative applications. As a Senior Application Scientist, I encourage the adaptation and optimization of these methods to push the boundaries of molecular detection and drug development.

References

  • Creative Diagnostics. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. Retrieved from [Link]

  • Abyntek. (2025). Fluorescent In Situ Hybridization (FISH) Protocol. Retrieved from [Link]

  • Zytovision. (n.d.). Chromogenic in situ Hybridization (CISH) protocol including a post-fixation step to be used on formalin-fixed, paraffin-embedded. Retrieved from [Link]

  • Kubota, S., et al. (2015). A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes. PMC. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). What is fluorescence in situ hybridization?. Retrieved from [Link]

  • Wikipedia. (n.d.). Chromogenic in situ hybridization. Retrieved from [Link]

  • Zytovision. (n.d.). Fluorescence in situ Hybridization (FISH) protocol including a post-fixation step to be used on formalin-fixed, paraffin-embedded. Retrieved from [Link]

  • Biocompare. (n.d.). In Situ Hybridization Probes. Retrieved from [Link]

  • Wikipedia. (n.d.). In situ hybridization. Retrieved from [Link]

  • Oxford Academic. (2023, October 31). The design and generation of probes for in situ hybridization. Retrieved from [Link]

  • Tanner, M., et al. (2000). Chromogenic in Situ Hybridization: A Practical Alternative for Fluorescence in Situ Hybridization to Detect HER-2/neu Oncogene Amplification in Archival Breast Cancer Samples. PMC. Retrieved from [Link]

  • StudySmarter. (2024, September 12). Chromogenic In Situ Hybridization: Definition. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Purine, 2-amino-6-ethoxy- (CAS 51866-19-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Ethoxy-9-methyl-9H-purin-6-amine - Hazard. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 9-(2-ethylaminoethyl)purin-6-amine. Retrieved from [Link]

  • Zhidkova, A. M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-9-((2-(HYDROXYMETHOXY)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE. Retrieved from [Link]

  • Lee, J., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. PMC. Retrieved from [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

  • MDPI. (2006, June 1). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 2-Ethoxy-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

The Challenge: 2-Ethoxy-9-methyl-9H-purin-6-amine is a hydrophobic adenine derivative.[1] Its poor aqueous solubility stems from the combination of the planar, stacking-prone purine core and the lipophilic 9-methyl and 2-ethoxy substituents.[1] Unlike adenine, the N9-position is blocked by a methyl group, preventing the formation of water-soluble salts at that position and eliminating a hydrogen bond donor.[1]

Physicochemical Snapshot:

  • Core Structure: Purine (Adenine derivative).[1]

  • Key Substituents: 2-Ethoxy (Hydrophobic/Steric bulk), 9-Methyl (Hydrophobic/Blocks N9).[1]

  • Predicted LogP: ~1.2 – 1.6 (Moderately Lipophilic).[1]

  • pKa (Basic): ~3.8 – 4.2 (Protonation occurs at N1).

  • Aqueous Solubility (Neutral pH): Predicted < 0.5 mg/mL (Poor).

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol that matches your downstream application.

SolubilizationStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro Enzymatic Enzymatic/Biochemical AppType->Enzymatic InVivo In Vivo (Animal Studies) AppType->InVivo DMSO_Stock Protocol A: DMSO Stock + Serial Dilution (Max 0.1% - 0.5% DMSO final) InVitro->DMSO_Stock Standard CD_Complex Protocol B: Cyclodextrin Complexation (HP-β-CD) InVitro->CD_Complex High Conc. Needed Enzymatic->DMSO_Stock Acid_Salt Protocol C: pH Adjustment (Acidic) (Not suitable for cells) Enzymatic->Acid_Salt If pH < 5 allowed InVivo->DMSO_Stock Not Recommended InVivo->CD_Complex Preferred

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "DMSO Spike" Method (Standard)

Best for: Cell culture (IC50 assays), High-Throughput Screening.[1] Mechanism: Uses a water-miscible organic solvent to disrupt crystal lattice energy before dispersion into aqueous buffer.[1]

Step-by-Step Procedure:
  • Preparation of Stock Solution:

    • Weigh the compound.[1]

    • Dissolve in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: If the compound resists dissolution, sonicate at 40°C for 5-10 minutes.[1] The solution must be perfectly clear.

  • Intermediate Dilution (The Critical Step):

    • Do not pipette the 50 mM stock directly into the cell culture media. This causes "shock precipitation" where the compound crashes out as a fine suspension that is invisible to the naked eye but skews results.

    • Perform a serial dilution in DMSO first to reach 1000x your final testing concentration.[1]

  • Final Dilution:

    • Spike the 1000x DMSO solution into the aqueous buffer/media while vortexing rapidly.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

Troubleshooting Table:

ObservationDiagnosisSolution
Cloudiness upon adding buffer Concentration exceeds aqueous solubility limit.Reduce final concentration or switch to Protocol B (Cyclodextrins).
Precipitate after 24h at 37°C Thermodynamic instability (supersaturation).[1]Lower the concentration. Do not freeze-thaw the diluted media.[1]
Inconsistent IC50 data Micro-precipitation.Verify solubility with a nephelometer or by spinning down media and analyzing the supernatant by HPLC.[1]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IP/IV/Oral), high-concentration cell assays.[1] Mechanism: The hydrophobic purine core enters the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic CD exterior ensures water solubility.

Reagents:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin).[1]

  • SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) - Preferred for IV.[1]

Step-by-Step Procedure:
  • Prepare Vehicle:

    • Dissolve HP-β-CD in pure water or PBS to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add the solid 2-Ethoxy-9-methyl-9H-purin-6-amine to the 20% CD solution.[1]

    • Agitation: Shake or vortex vigorously at room temperature for 4–6 hours.

    • Tip: If solubility is still low, acidify slightly (pH 4.0) with 0.1M HCl to initiate dissolution, then slowly back-titrate to pH 7.0 using 0.1M NaOH.[1] The CD complex often prevents reprecipitation at neutral pH.[1]

  • Verification:

    • Centrifuge at 10,000 x g for 5 minutes to remove any undissolved solid.

    • Use the supernatant for dosing.[1]

Technical FAQs

Q1: Why can't I just dissolve it in water and heat it? A: While heating increases kinetic energy and temporary solubility, this molecule is hydrophobic. Upon cooling back to room temperature or 37°C, it will re-crystallize (precipitate). This creates a supersaturated solution that is thermodynamically unstable and leads to variable experimental data.[1]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is generally superior for purines. Ethanol evaporates faster, which can change the concentration of your stock solution over time. If using ethanol, ensure the tube is sealed tightly and stored at -20°C.[1]

Q3: The compound is soluble at pH 3 but crashes at pH 7.[1]4. Why? A: This is due to the pKa of the N1 nitrogen (approx 3.8-4.2).[1] At pH 3, the molecule is protonated (cationic) and highly soluble. At pH 7.4, it is neutral (uncharged) and reverts to its intrinsic lipophilicity. For neutral pH assays, you must rely on Protocol B (Cyclodextrins) or keep concentrations below the solubility limit (~10-50 µM).[1]

Q4: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C or -80°C.

  • Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce water (hygroscopic), which may cause the compound to precipitate inside the DMSO stock tube. Aliquot into single-use vials to avoid this.

References

  • PubChem. 9-Methyladenine (Analog Reference).[1] National Library of Medicine.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] [Link]

  • Zielenkiewicz, A., et al. (1987).[2] Thermochemistry of Aqueous Solutions of Alkylated Nucleic Acid Bases. Acta Biochimica Polonica.[1] (Provides thermodynamic data on 2-alkyl-9-methyladenines). [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-Ethoxy-9-methyl-9H-purin-6-amine and Related Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-9-methyl-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this and other substituted purine analogs. Our goal is to provide you with the expertise and practical solutions to ensure the reliability and reproducibility of your results.

Purine analogs are a cornerstone of therapeutic research, known for their ability to mimic endogenous purines and interfere with nucleic acid synthesis and other cellular processes.[1][2] However, their structural similarity to essential biomolecules can also lead to complex biological activities, including off-target effects, which can manifest as inconsistent or unexpected experimental outcomes.[3] This guide will walk you through a systematic approach to troubleshooting, grounded in scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 2-Ethoxy-9-methyl-9H-purin-6-amine and similar compounds.

Q1: What are the most common reasons for observing inconsistent results with a novel purine analog?

Inconsistent results with a new or poorly characterized purine analog can stem from several factors:

  • Compound Stability and Solubility: The compound may degrade under certain storage or experimental conditions (e.g., temperature, pH, light exposure). Poor solubility in your assay buffer or cell culture media can lead to variable effective concentrations.[4]

  • Off-Target Effects: The compound may be interacting with unintended proteins, leading to phenotypes that are not mediated by the primary target.[3] This is a common issue with kinase inhibitors and other small molecules that bind to conserved domains.

  • Cell Line or Model System Variability: Different cell lines can have varying expression levels of the target protein and potential off-targets, as well as different metabolic enzyme profiles that could alter the compound's activity.

  • Assay-Dependent Artifacts: The observed activity might be an artifact of the specific assay technology being used (e.g., interference with a reporter enzyme, autofluorescence).

Q2: How can I be sure that the observed cellular phenotype is due to the inhibition of my intended target?

This is a critical question in drug discovery and chemical biology. To build a strong case for on-target activity, a multi-pronged approach is recommended:

  • Confirm Target Engagement in Cells: Use methods like the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to the intended target in a cellular environment.[3]

  • Use Orthogonal Approaches:

    • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the target protein. If the phenotype of the genetic perturbation matches the phenotype of the compound treatment, it strengthens the evidence for on-target activity.[3]

    • Structurally Unrelated Inhibitor: Test a different inhibitor of the same target that belongs to a distinct chemical class. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Dose-Response Correlation: The concentration range over which the compound engages the target should correlate with the concentration range that produces the cellular phenotype.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter.

Issue 1: High Variability in Potency (IC50/EC50) Between Experiments

You've run the same assay multiple times but are getting significantly different potency values for 2-Ethoxy-9-methyl-9H-purin-6-amine.

Underlying Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Compound Instability The ethoxy and amine groups on the purine ring may be susceptible to hydrolysis or enzymatic degradation, especially with repeated freeze-thaw cycles or prolonged incubation at 37°C.1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each experiment. 2. Assess Stability: Incubate the compound in your assay buffer or media for the duration of the experiment, then analyze for degradation using HPLC-MS.
Poor Solubility The compound may be precipitating out of solution at higher concentrations, leading to a lower effective concentration than intended.1. Visually Inspect Solutions: Check for precipitates in your stock and working solutions. 2. Measure Solubility: Determine the aqueous solubility of the compound under your experimental conditions. 3. Use a Lower Percentage of DMSO: If using DMSO as a solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solubility issues.[4]
Inconsistent Cell State Variations in cell passage number, confluency, or growth phase can alter the expression of the target protein and signaling pathways.1. Standardize Cell Culture: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Serum Starvation: If applicable, serum-starve cells before treatment to synchronize them in the same cell cycle phase.

Experimental Workflow for Investigating Potency Variability

G A Inconsistent IC50 Values Observed B Check Compound Handling and Preparation A->B E Check for Solubility Issues A->E H Standardize Cell Culture Conditions A->H C Prepare Fresh Stock Solution B->C D Assess Compound Stability (HPLC-MS) B->D K Re-run Dose-Response Experiment C->K D->K F Visually Inspect Solutions E->F G Determine Aqueous Solubility E->G F->K G->K I Control for Passage Number and Confluency H->I J Synchronize Cells (e.g., Serum Starvation) H->J I->K J->K L Consistent Results K->L M Persistent Variability K->M

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

The compound is potent in a biochemical assay (e.g., against an isolated enzyme) but shows weak or no activity in a cell-based assay.

Underlying Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Low Cell Permeability The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.1. Assess Permeability: Use in silico tools to predict cell permeability (e.g., based on cLogP) or perform an experimental assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Modify the Compound: If permeability is an issue, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
Cellular Efflux The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.1. Use Efflux Pump Inhibitors: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored. 2. Test in Different Cell Lines: Use cell lines with varying levels of efflux pump expression.
Intracellular Metabolism The compound may be rapidly metabolized inside the cell into an inactive form. Purine analogs are known to be substrates for various metabolic enzymes.[5]1. Metabolite Identification: Use LC-MS/MS to analyze cell lysates after treatment to identify potential metabolites of your compound. 2. Inhibit Metabolism: If a specific metabolic pathway is suspected, use an inhibitor of that pathway to see if the compound's activity is prolonged.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter cells.1. Measure Protein Binding: Determine the fraction of the compound bound to serum proteins. 2. Reduce Serum Concentration: Perform the assay in low-serum or serum-free media, if possible for your cell line.
Issue 3: Unexpected Phenotype or Cytotoxicity Observed

The compound induces a cellular effect that is inconsistent with the known function of the target, or it is cytotoxic at concentrations close to its effective dose.

Underlying Causes and Solutions:

This often points to off-target effects. A systematic approach is needed to identify these unintended interactions.

Decision Tree for Investigating Off-Target Effects

G A Unexpected Phenotype or High Cytotoxicity Observed B Perform Dose-Response Analysis A->B C Is the effect only at high concentrations? B->C D Likely Off-Target Effect C->D Yes E Validate On-Target Engagement C->E No F Perform Cellular Thermal Shift Assay (CETSA) E->F G Target Engagement Confirmed? F->G H No -> Re-evaluate primary target hypothesis G->H No I Yes -> Proceed to Off-Target Identification G->I Yes J Genetic Validation (CRISPR/siRNA) I->J N Proteomics-Based Off-Target ID (e.g., Chemical Proteomics) I->N K Does genetic knockdown/out replicate phenotype? J->K L Yes -> Likely On-Target Phenotype K->L Yes M No -> Phenotype is Off-Target K->M No

Caption: A decision-making framework for investigating unexpected phenotypes.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of 2-Ethoxy-9-methyl-9H-purin-6-amine to its intended target protein within intact cells.[3]

  • Methodology:

    • Cell Treatment: Treat one population of cells with the compound and another with a vehicle control.[3]

    • Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).[3]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[3]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable detection method.

    • Data Analysis: Plot the amount of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.

Protocol 2: In Vitro Kinase Selectivity Profiling

  • Objective: To assess the selectivity of the compound against a broad panel of kinases, which are common off-targets for purine analogs.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound.

    • Assay Plate Setup: In a multi-well plate, add the recombinant kinases, their respective substrates, and ATP.

    • Compound Addition: Add the diluted compound or a vehicle control to the wells.

    • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

    • Detection: Use a detection reagent that measures the amount of ADP produced (indicating kinase activity), often through a luminescence-based readout.

    • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase in the panel. This will reveal the compound's selectivity profile.

Concluding Remarks

References

  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf.
  • Erndim. Biochemical and laboratory aspects of purine and pyrimidine metabolic disorders.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox.
  • Taylor & Francis. Purine analogues – Knowledge and References.
  • Sigma-Aldrich.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • MB. Assay Troubleshooting.
  • MIT News. (2012). Metabolic errors can spell doom for DNA.
  • PrepChem.com. Synthesis of 9-[(2-acetoxy-ethoxy)methyl]-6-chloro-purine.
  • SciELO México. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.
  • PMC. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • CORE.
  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • PMC. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Thermo Fisher Scientific. PCR Troubleshooting Guide.
  • MedchemExpress.com. 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine.
  • PMC. (2021).
  • MDPI. (2023).
  • New Journal of Chemistry (RSC Publishing). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • PMC. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.

Sources

Refining the experimental design for 2-Ethoxy-9-methyl-9H-purin-6-amine studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 2-Ethoxy-9-methyl-9H-purin-6-amine (chemically a 2-ethoxy-9-methyladenine derivative).

Based on its structure, this compound belongs to a class of adenine-based chemical probes often used to study Phosphodiesterase 2 (PDE2) inhibition and Adenosine Deaminase (ADA) resistance. Unlike the famous inhibitor EHNA (which inhibits both PDE2 and ADA), the 9-methyl and 2-ethoxy substitutions are typically employed to modify selectivity and prevent enzymatic deamination.

Optimizing Experimental Design for Adenine-Based PDE2 Probes

Status: Active Role: Senior Application Scientist Scope: Solubility, Enzymatic Assay Optimization (PDE2/ADA), and Specificity Profiling.

Executive Summary & Compound Profile

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine analogue.[1] In experimental pharmacology, it is primarily utilized as a structural probe to investigate the hydrophobic pockets of purine-binding enzymes (specifically PDE2 and Adenosine Deaminase).

  • Primary Utility: Competitive inhibition of cGMP-stimulated Phosphodiesterase 2 (PDE2).

  • Secondary Utility: Studying Structure-Activity Relationships (SAR) of Adenosine Receptor antagonists.

  • Key Characteristic: The 9-methyl substitution renders the molecule resistant to rapid metabolic degradation by nucleoside phosphorylases, while the 2-ethoxy group enhances lipophilicity and alters binding affinity compared to the parent adenine.

Pre-Analytical: Solubility & Handling

Issue: Users frequently report precipitation upon dilution into aqueous buffers. Root Cause: The 2-ethoxy group significantly increases the hydrophobicity of the adenine core, and the planar purine ring facilitates "stacking" (aggregation) in water.

Troubleshooting Protocol: Solubilization
Solvent SystemSolubility RatingProtocol Notes
Water / PBS < 0.1 mg/mL (Poor)Do not attempt direct dissolution. Will result in micro-precipitates that skew IC50 data.
DMSO ~25-50 mg/mL (High)Recommended Stock. Warm to 37°C if crystals persist. Store at -20°C (desiccated).
Ethanol ModerateUsable, but evaporation rates can alter concentration during long assays.

Step-by-Step Reconstitution:

  • Weigh the lyophilized powder.

  • Add 100% DMSO to achieve a 10 mM or 50 mM stock .

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "hazy," sonicate for 5 minutes at 40 kHz.

  • Assay Dilution: When diluting into the assay buffer (e.g., Tris-HCl), ensure the final DMSO concentration is < 1% (v/v) to avoid denaturing the target enzyme.

Experimental Design: PDE2 Inhibition Assays

The Most Common Pitfall: Users often fail to detect inhibition because they measure basal PDE2 activity rather than stimulated activity.

Mechanism: PDE2 is a cGMP-stimulated enzyme.[2] It contains allosteric GAF domains (GAF-A and GAF-B). Binding of cGMP to the GAF-B domain induces a conformational change that significantly increases the catalytic rate of the enzyme.

Critical Protocol: The "Activated" Assay

To correctly characterize 2-Ethoxy-9-methyl-9H-purin-6-amine, you must design the experiment to measure the hydrolysis of cAMP in the presence of cGMP .

Experimental Workflow (Graphviz Visualization):

PDE2_Assay_Logic Substrate Substrate: cAMP (Radioactive or Fluorescent) Complex Activated Enzyme Complex Substrate->Complex Hydrolysis Activator Activator: cGMP (Required for PDE2 Vmax) Activator->Complex Stimulation (+) Enzyme Enzyme: PDE2A (GAF-B Domain) Enzyme->Complex Basal State Inhibitor Test Compound: 2-Ethoxy-9-methyl... Inhibitor->Complex Competitive Binding (-) Result Readout: Inhibition of cAMP Hydrolysis Complex->Result

Caption: Logic flow for PDE2 assays. Note that without the 'Activator' (cGMP), the enzyme remains in a basal state, making inhibitor potency difficult to quantify accurately.

FAQ: Assay Optimization

Q: Why is my IC50 higher (less potent) than expected?

  • Diagnosis: Did you include cGMP in the buffer?

  • Explanation: 2-Ethoxy-9-methyl-9H-purin-6-amine competes with the substrate at the catalytic site. If the enzyme is not stimulated (low Vmax), the signal-to-noise ratio is poor, and the competitive kinetics are harder to resolve.

  • Fix: Add 1 µM - 5 µM cGMP to the reaction buffer to saturate the GAF-B allosteric site, then measure the hydrolysis of cAMP (the substrate). Note: Ensure your detection method is specific for cAMP and does not cross-react with the added cGMP.

Q: Does this compound inhibit Adenosine Deaminase (ADA)?

  • Diagnosis: Specificity check.

  • Explanation: The parent compound, EHNA, is a potent ADA inhibitor.[3] However, the 9-methyl substitution typically reduces affinity for ADA compared to the 9-(2-hydroxy-3-nonyl) chain of EHNA.

  • Control Experiment: Run a standard ADA spectrophotometric assay (measuring Adenosine -> Inosine conversion at 265 nm).

    • If inhibition is observed, you must account for this "off-target" effect if using the compound in complex biological lysates where ADA is present.

In Vivo & Cellular Considerations

Issue: Poor cellular permeability or rapid clearance.

Permeability Profiling

Purines are generally permeable, but the 2-ethoxy group adds lipophilicity.

  • Cellular Assay: If using in cell culture (e.g., cardiomyocytes or neurons), incubate for 30-60 minutes prior to stimulating the pathway (e.g., with Forskolin).

  • Washout: This compound is likely a reversible inhibitor. Extensive washing of cells will remove the effect.

Selectivity Flag: Adenosine Receptors

Warning: 2-alkoxy-adenine derivatives are known to bind Adenosine Receptors (A1, A2A, A3) .

  • Symptom: You see an effect on cAMP levels even without PDE2 overexpression.

  • Validation: Use an Adenosine Receptor antagonist (e.g., CGS-15943) as a control to ensure the observed effects are due to PDE2 inhibition and not receptor antagonism.

References & Further Reading

  • Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: A new target for the development of specific therapeutic agents. Pharmacology & Therapeutics, 109(3), 366-398.

  • Martinez, A., et al. (2002). Phosphodiesterase 2 inhibitors: A patent review. Expert Opinion on Therapeutic Patents, 12(11). (Discusses the structural requirements for PDE2 inhibition, including the adenine pocket).

  • Podzuweit, T., et al. (1995). Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. Cellular Signalling, 7(7), 733-738.

  • Michaeli, T. (2010). PDE2A: Structure, Function, and Regulation. In: Phosphodiesterases: CNS Functions and Diseases. (Provides the mechanistic basis for the GAF-B domain stimulation required in the assay).

Disclaimer: This guide is for research use only. The compound 2-Ethoxy-9-methyl-9H-purin-6-amine is a chemical probe and has not been approved for clinical use.

Sources

Interpreting unexpected data from 2-Ethoxy-9-methyl-9H-purin-6-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Selective Phosphodiesterase 2 (PDE2) Inhibitor

Status: Senior Application Scientist Verified[1]

Executive Summary

Welcome to the technical support hub for 2-Ethoxy-9-methyl-9H-purin-6-amine (often utilized as a structural probe for PDE2 inhibition).[1] This compound is a purine derivative specifically designed to target the cGMP-stimulated phosphodiesterase (PDE2).[1]

If you are visiting this page, you are likely encountering "unexpected data"—typically manifesting as loss of potency in cAMP assays , non-linear dose-responses , or conflicting results between enzymatic and whole-cell experiments .

This guide deconstructs these anomalies not as "failures," but as mechanistic features of the PDE2 enzyme itself.

Part 1: The "Silent Enzyme" Phenomenon (Assay Conditions)

Symptom: You are running an enzymatic assay to measure the IC50 of the compound against cAMP hydrolysis, but the compound appears inactive or significantly less potent than literature values (Ki ~ 5–20 µM range).

Diagnosis: Missing Allosteric Activator. PDE2 is unique among phosphodiesterases; it is a cGMP-stimulated enzyme.[1][2] It contains dual GAF domains (GAF-A and GAF-B).[1] The catalytic domain is relatively inactive against cAMP until cGMP binds to the allosteric GAF-B domain, inducing a conformational change that "opens" the catalytic site.

The Error: Testing the inhibitor using cAMP as a substrate without adding a background concentration of cGMP (or a non-hydrolyzable cGMP analog) results in measuring inhibition against a basal, inactive enzyme.

Corrective Protocol: The "Activated" Assay
ComponentStandard Condition (Likely Error)Corrected Condition (Target)Reason
Substrate [3H]-cAMP or Fluoro-cAMP[3H]-cAMP + cGMP cGMP activates the enzyme; cAMP is the reporter substrate.[1]
Activator None1–5 µM cGMP Saturates the GAF-B allosteric site to Vmax.
Buffer Standard Tris/Mg2+Tris/Mg2+ + BSA (0.1%) Prevents hydrophobic purine sticking to plastics.[1]
Mechanism Visualization: PDE2 Allosteric Gating

PDE2_Activation Inactive Inactive PDE2 (Closed Conformation) GAF GAF-B Domain Inactive->GAF Contains cGMP cGMP (Activator) cGMP->GAF Binds Allosterically Active Active PDE2 (Open Conformation) GAF->Active Conformational Switch Product 5'-AMP (Hydrolysis) Active->Product Catalysis cAMP cAMP (Substrate) cAMP->Active Substrate Entry Inhibitor 2-Ethoxy-9-methyl-9H-purin-6-amine Inhibitor->Active Competitive Inhibition (Blocks Active Site)

Caption: Figure 1. The PDE2 logic gate. The enzyme requires cGMP binding at the GAF-B domain to efficiently hydrolyze cAMP. Without cGMP, the inhibitor has no active flux to block.

Part 2: Solubility & The "Precipitation Cliff"

Symptom: Your dose-response curve looks normal at low concentrations but drops off sharply or becomes erratic at concentrations >50 µM.

Diagnosis: Purine Stacking/Aggregation. 2-Ethoxy-9-methyl-9H-purin-6-amine is a flat, hydrophobic heteroaromatic molecule.[1] In aqueous buffers (PBS, Tris), it has a strong tendency to form π-stacking aggregates. These aggregates can scatter light (interfering with fluorescence polarization assays) or precipitate out, reducing the effective concentration.

Troubleshooting Guide: Formulation
  • Stock Preparation:

    • Do: Dissolve in 100% DMSO to 10 mM or 50 mM.

    • Don't: Attempt to dissolve directly in water or saline.

  • Assay Dilution:

    • Keep final DMSO concentration constant (e.g., 1%) across all wells.

    • Sequential Dilution: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous assay buffer. Do not serial dilute in aqueous buffer, as the compound will crash out in the intermediate steps.

  • Visual Check:

    • If measuring Absorbance (OD), check for a "baseline lift" at non-absorbing wavelengths (e.g., 600nm), which indicates turbidity/precipitation.

Part 3: Biological Crosstalk (The "Inverse" Effect)[1]

Symptom: In whole-cell cardiomyocyte or neuronal assays, the inhibitor increases cAMP in some conditions but has no effect or decreases it in others.

Diagnosis: PDE2/PDE3 Crosstalk. In cells, PDE2 and PDE3 often work in opposition. PDE3 is inhibited by cGMP, while PDE2 is stimulated by cGMP.

  • Scenario A (Low cGMP): PDE3 is the dominant cAMP-hydrolyzing enzyme.[1] Inhibiting PDE2 (which is barely active) has little effect.[1]

  • Scenario B (High cGMP - e.g., NO donor added): PDE2 is highly active and PDE3 is inhibited.[1] Inhibiting PDE2 here causes a massive surge in cAMP.

Recommendation: Always control for the intracellular cGMP tone. The efficacy of 2-Ethoxy-9-methyl-9H-purin-6-amine is strictly dependent on the concurrent cGMP level in the cell.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound to distinguish PDE2 from PDE4? A: Yes, but with caution. While 2-ethoxy-9-methyl-9H-purin-6-amine is selective for PDE2, high concentrations (>100 µM) may show off-target effects on adenosine receptors due to the adenine core.[1] For PDE4, use a specific control like Rolipram to validate the window.

Q: Why does the literature cite EHNA instead of this compound? A: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is the "classic" PDE2 inhibitor.[1] However, EHNA is metabolically unstable (a substrate for Adenosine Deaminase). The 2-ethoxy group in your compound provides steric protection against Adenosine Deaminase (ADA), making it a more stable probe in lysates containing ADA.

Q: Is the compound light-sensitive? A: Purines are generally stable to ambient light, but long-term storage should be in amber vials at -20°C to prevent slow oxidation of the amine group.[1]

Workflow: Resolving "No Inhibition" Data

Use this decision tree to troubleshoot your specific experiment.

Troubleshooting_Flow Start Issue: No Inhibition Observed Check_Substrate Are you using cAMP as substrate? Start->Check_Substrate Check_cGMP Is cGMP added to buffer? Check_Substrate->Check_cGMP Yes Check_Cell Is this a Whole Cell Assay? Check_Substrate->Check_Cell No (Using cGMP) Check_Conc Is [Inhibitor] > 50 µM? Check_cGMP->Check_Conc Yes Add_cGMP SOLUTION: Add 1-5 µM cGMP to activate PDE2 GAF domain Check_cGMP->Add_cGMP No (Basal Activity Low) Solubility_Check Check for Precipitation (Turbidity/Aggregation) Check_Conc->Solubility_Check Yes NO_Donor SOLUTION: Add NO donor (SNAP) to raise intracellular cGMP Check_Cell->NO_Donor Yes (Low basal cGMP)

Caption: Figure 2. Diagnostic workflow for 2-ethoxy-9-methyl-9H-purin-6-amine experimental failures. Priority is given to verifying the allosteric activation state of the enzyme.

References

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520.

  • Suvarna, K., et al. (2005). Structural basis for the regulation of PDE2 by cGMP. Structure, 13(12), 1845-1852. (Describes the GAF-B domain allosteric switch mechanism).
  • BPS Bioscience. PDE2A Assay Kit Protocol. (Standard industry protocol confirming the requirement of cGMP background for cAMP hydrolysis assays).

  • Cayman Chemical. 9-Methyladenine Product Information. (Physicochemical properties and solubility data for methyladenine derivatives).

Sources

Validation & Comparative

Validating the On-Target Activity of 2-Ethoxy-9-methyl-9H-purin-6-amine: A Comparative Guide

Sources

Comparing 2-Ethoxy-9-methyl-9H-purin-6-amine to other purine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) vs. Standard Purine Modulators

Part 1: Executive Summary & Strategic Positioning

In the development of purinergic drugs, distinguishing between receptor subtype selectivity (A1 vs. A2A/A2B) and metabolic stability (resistance to Adenosine Deaminase, ADA) is the primary bottleneck.

2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) represents a critical "Rational Design Control" in this landscape. Unlike its ribose-containing counterparts (e.g., 2-Ethoxyadenosine) which act as potent agonists, EMPA serves as a specialized molecular probe . By replacing the ribose moiety with a methyl group at the N9 position, EMPA effectively "locks" the molecule against ADA degradation while simultaneously shifting the pharmacological profile from agonism to antagonism.

This guide compares EMPA against three distinct classes of purine-based alternatives to isolate its specific utility in Structure-Activity Relationship (SAR) studies and Adenosine Receptor (AR) characterization .

Part 2: Comparative Technical Analysis

The Competitor Landscape

We evaluate EMPA against the endogenous ligand (Adenosine), a functional agonist (2-Ethoxyadenosine), and a non-selective antagonist (Theophylline).

Feature2-Ethoxy-9-methyl-9H-purin-6-amine (EMPA) Adenosine (Endogenous) 2-Ethoxyadenosine Theophylline
Core Scaffold Purine (6-amino, 2-ethoxy)Purine (6-amino)Purine (6-amino, 2-ethoxy)Xanthine (1,3-dimethyl)
N9 Substituent Methyl (-CH3) Ribose Ribose (N7-H / N9-H tautomer)
Primary Mode Antagonist (Weak/Moderate) AgonistSelective AgonistNon-selective Antagonist
ADA Stability High (Resistant) Low (Rapid Deamination)Moderate (Substrate)High (Resistant)
Receptor Selectivity A2A / A2B Bias Non-selective (A1/A2/A3)A2A SelectiveNon-selective
Solubility (DMSO) High (>10 mM)ModerateModerateModerate
Primary Application SAR Probe / Negative Control for Agonism Physiological BaselinePotent A2 ActivationGeneral PDE/AR Blockade
Key Performance Insights

1. The "Ribose Switch" Mechanism (Agonist vs. Antagonist) Experimental data confirms that the ribose moiety is essential for inducing the conformational change in G-protein coupled receptors (GPCRs) required for agonism.

  • Observation: 2-Ethoxyadenosine is a potent agonist.

  • Result: EMPA, lacking the ribose, fails to activate the receptor but retains binding affinity due to the purine core and the 2-ethoxy "anchor."

  • Utility: Use EMPA to distinguish whether a biological effect is driven by receptor activation (2-Ethoxyadenosine sensitive) or site occupancy/blockade (EMPA sensitive).

2. Metabolic Stability (The ADA Factor) Adenosine Deaminase (ADA) rapidly converts Adenosine to Inosine by hydrolyzing the C6-amine. This reaction requires the N9-ribose for optimal catalytic alignment.

  • Mechanism: EMPA’s N9-methyl group sterically clashes with the ADA active site's ribose-binding pocket (specifically residues interacting with the 3'- and 5'-hydroxyls).

  • Outcome: EMPA exhibits a half-life (

    
    ) orders of magnitude higher than Adenosine in plasma assays, making it an ideal probe for long-duration binding studies where enzymatic degradation would confound results.
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of Purine SAR (Structure-Activity Relationship) and how EMPA functions as a metabolic dead-end and receptor antagonist.

PurineSAR Adenosine Adenosine (Endogenous) ADA Adenosine Deaminase (Enzyme) Adenosine->ADA Substrate Mod2Ethoxy Modification: Add C2-Ethoxy Group Adenosine->Mod2Ethoxy Inosine Inosine (Inactive Metabolite) ADA->Inosine Deamination EthoxyAdenosine 2-Ethoxyadenosine Mod2Ethoxy->EthoxyAdenosine EthoxyAdenosine->ADA Slow Degradation ModN9Methyl Modification: Replace Ribose with Methyl EthoxyAdenosine->ModN9Methyl ReceptorA Receptor Activation (Agonism) EthoxyAdenosine->ReceptorA High Potency (A2 Selectivity) EMPA EMPA (2-Ethoxy-9-methyl-purin-6-amine) ModN9Methyl->EMPA EMPA->ADA RESISTANT (No Reaction) ReceptorB Receptor Blockade (Antagonism) EMPA->ReceptorB Binds without Activation

Caption: SAR Decision Tree showing how N9-methylation (EMPA) confers ADA resistance and switches pharmacology from agonism to antagonism.

Part 4: Validated Experimental Protocols

To validate EMPA performance in your lab, use the following self-validating protocols.

Protocol A: Adenosine Deaminase (ADA) Resistance Assay

Objective: Quantify the metabolic stability of EMPA compared to Adenosine.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Calf Intestine Adenosine Deaminase (Sigma-Aldrich or equivalent), 1 U/mL stock.

  • Substrates: Adenosine (Control) and EMPA (Test), 100 µM final concentration.

Workflow:

  • Blanking: Calibrate UV-Vis spectrophotometer at 265 nm (Absorbance max for Adenosine/EMPA).

  • Reaction Initiation: In a quartz cuvette, mix 990 µL Buffer + 10 µL Substrate (10 mM stock). Record baseline (

    
    ).
    
  • Enzyme Addition: Add 0.1 U of ADA enzyme. Mix immediately by inversion.

  • Kinetic Read: Monitor absorbance decrease at 265 nm for 10 minutes at 25°C.

    • Note: Deamination to Inosine results in a decrease in A265 and an increase in A240.

  • Data Analysis:

    • Calculate

      
       (Initial Velocity).
      
    • Validation Criteria: Adenosine should show a rapid linear decrease (

      
      ). EMPA should show < 5% of the Adenosine rate  (effectively a flat line), confirming N9-methyl resistance.
      
Protocol B: Competitive Radioligand Binding (A2A Receptor)

Objective: Determine the affinity (Ki) of EMPA.

Reagents:

  • Membranes: HEK293 membranes stably expressing human A2A receptors.

  • Radioligand: [³H]-CGS 21680 (Agonist) or [³H]-ZM 241385 (Antagonist). Use ZM 241385 for EMPA characterization to avoid G-protein shift complications.

  • Displacer: EMPA (10⁻⁹ M to 10⁻⁴ M).

Workflow:

  • Incubation: Mix 20 µg membrane protein + 2 nM [³H]-ZM 241385 + EMPA (varying conc.) in Tris-MgCl₂ buffer containing Adenosine Deaminase (2 U/mL) .

    • Critical Step: ADA is added to degrade endogenous adenosine which would otherwise interfere. Since EMPA is ADA-resistant (proven in Protocol A), it remains stable.

  • Equilibrium: Incubate for 90 min at 25°C.

  • Harvest: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[EMPA]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: References & Authority

  • Daly, J. W., et al. (1993). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.

    • Context: Establishes the baseline SAR for N6 and C2 substitutions in purines.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology.

    • Context: Provides the comparative data for Theophylline and non-ribose purine antagonists.

  • Cristalli, G., et al. (2003). "Adenosine deaminase: functional implications and different classes of inhibitors." Medicinal Research Reviews.

    • Context: Explains the mechanistic basis of ADA resistance in N9-substituted purines.

  • Ueeda, M., et al. (1991). "2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor." Journal of Medicinal Chemistry.

    • Context: Defines the "2-ethoxy" modification as a driver for A2-subtype selectivity, which EMPA retains.

  • EPA CompTox Dashboard. (2025). "2-Ethoxy-9-methyl-9H-purin-6-amine Details."

    • Context: Verification of chemical identity and registration (CAS 857400-62-5).

Independent verification of 2-Ethoxy-9-methyl-9H-purin-6-amine's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, independent verification framework for determining and validating the mechanism of action (MoA) of 2-Ethoxy-9-methyl-9H-purin-6-amine (also referred to as 2-Ethoxy-9-methyladenine ; CAS 857400-62-5).

Given the compound's structural classification as a 9-substituted adenine derivative , its primary putative biological targets are Adenosine Deaminase (ADA) and Phosphodiesterases (PDEs) , specifically PDE2, based on structure-activity relationship (SAR) analogies with established inhibitors like EHNA . This guide prioritizes verifying these interactions while screening for secondary activity at Adenosine Receptors (ARs) and Toll-Like Receptor 7 (TLR7) .

Part 1: Mechanism of Action & Putative Target Analysis

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine analog. Its mechanism is hypothesized to involve the competitive inhibition of enzymes that process adenine nucleotides, or the modulation of purinergic receptors.

Primary Putative Targets:
  • Adenosine Deaminase (ADA):

    • Mechanistic Logic: ADA deaminates adenosine to inosine. 9-alkylated adenines (e.g., EHNA) are classic competitive inhibitors of ADA. The 2-ethoxy group adds steric bulk that may enhance selectivity or alter binding kinetics compared to the native substrate.

    • Biological Consequence: Inhibition of ADA leads to the accumulation of Adenosine , enhancing signaling through Adenosine Receptors (A1, A2A, A2B, A3), resulting in vasodilation, anti-inflammatory effects, and potential cytotoxicity in lymphoblasts.

  • Phosphodiesterase 2 (PDE2):

    • Mechanistic Logic: The purine scaffold mimics the cGMP/cAMP substrate. 9-substituted adenines often inhibit PDE2 (cGMP-stimulated PDE).

    • Biological Consequence: Elevation of intracellular cGMP/cAMP pools, promoting distinct signaling cascades depending on the cell type (e.g., neuronal plasticity, endothelial barrier function).

Secondary Putative Targets:
  • Adenosine Receptors (A2A/A3): 2-alkoxy substitutions can confer high affinity for A2A or A3 receptors.

  • Toll-Like Receptor 7 (TLR7): Some 9-substituted guanine/adenine analogs act as immune agonists.

Part 2: Comparative Analysis of Pharmacological Agents

To objectively verify the performance of 2-Ethoxy-9-methyl-9H-purin-6-amine, it must be benchmarked against "Gold Standard" inhibitors with validated mechanisms.

Feature2-Ethoxy-9-methyl-9H-purin-6-amine EHNA (Standard Alternative)Bay 60-7550 (PDE2 Selective)Pentostatin (ADA Selective)
Core Structure 2-Ethoxy-9-methyladenine9-(2-hydroxy-3-nonyl)adenineImidazotriazinone analogDiazepin-purine analog
Primary Target Putative: ADA / PDE2ADA (Ki ~ 1.6 nM) & PDE2 (IC50 ~ 0.8 µM)PDE2 (IC50 ~ 4.7 nM)ADA (Ki ~ 2.5 pM)
Selectivity Unknown (Requires Verification)Dual Inhibitor (ADA + PDE2)Highly Selective for PDE2Highly Selective for ADA
Solubility Moderate (DMSO soluble)High (Water/Ethanol)Moderate (DMSO)High (Water)
Key Advantage Potential for unique dual-profile or reduced off-target toxicity compared to EHNA.Well-characterized reference.Best for isolating PDE2 effects.Irreversible, potent ADA inhibition.

Part 3: Verification Protocols

These protocols are designed to be self-validating . If the compound fails the enzymatic assay (Protocol A), the hypothesis shifts to Receptor Binding (Protocol B).

Protocol A: Kinetic Validation of Adenosine Deaminase (ADA) Inhibition

Objective: Determine if the compound acts as a competitive inhibitor of ADA.

Materials:

  • Recombinant human ADA (hADA).

  • Substrate: Adenosine (100 µM stock).

  • Test Compound: 2-Ethoxy-9-methyl-9H-purin-6-amine (0.1 nM – 100 µM).

  • Control Inhibitor: EHNA (1 µM).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Methodology:

  • Preparation: Dilute hADA to 0.01 U/mL in phosphate buffer.

  • Incubation: Mix 50 µL of enzyme with 20 µL of Test Compound (various concentrations) or Vehicle (DMSO). Incubate for 10 min at 25°C.

  • Reaction Start: Add 30 µL of Adenosine substrate.

  • Detection: Monitor the decrease in absorbance at 265 nm (Adenosine) and increase at 240 nm (Inosine) continuously for 5 minutes using a UV-Vis spectrophotometer.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Substrate] (Michaelis-Menten) and Lineweaver-Burk plots.
      
    • Validation Criteria: If the compound is a competitive inhibitor,

      
       should remain constant while 
      
      
      
      increases.
Protocol B: PDE2 Isoform Selectivity Assay (IMAP-FP)

Objective: Verify inhibition of PDE2 and assess selectivity against PDE4 (cAMP-specific) and PDE5 (cGMP-specific).

Methodology:

  • System: IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization assay.

  • Enzymes: Recombinant human PDE2A, PDE4D, PDE5A.

  • Substrate: FAM-labeled cAMP (for PDE2/4) or FAM-labeled cGMP (for PDE2/5).

  • Workflow:

    • Incubate enzyme + Test Compound (10-point dose response) for 15 min.

    • Add FAM-substrate and incubate for 60 min at Room Temp.

    • Add IMAP Binding Reagent (nanoparticles bind phosphate on product).

    • Read Fluorescence Polarization (FP). High FP = High Product = High Enzyme Activity. Low FP = Inhibition.

  • Data Output: Calculate IC50.

    • Success Metric: An IC50 < 10 µM against PDE2A confirms activity. Selectivity > 10-fold against PDE4/5 validates specificity.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Purine Signaling & Inhibition Pathways

This diagram illustrates the dual potential intervention points (ADA and PDE) within the purinergic signaling cascade.

PurineSignaling Adenosine Adenosine (Extracellular) Inosine Inosine (Inactive) Adenosine->Inosine Deamination ARs Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->ARs Activation ADA Adenosine Deaminase (ADA) ADA->Adenosine Enzyme cAMP cAMP / cGMP (Intracellular) ARs->cAMP Signaling AMP AMP / GMP (Inactive) cAMP->AMP Hydrolysis PDE Phosphodiesterase (PDE2) PDE->cAMP Enzyme Compound 2-Ethoxy-9-methyl- 9H-purin-6-amine Compound->ADA Putative Inhibition (Target A) Compound->PDE Putative Inhibition (Target B)

Caption: Dual mechanistic hypothesis: The compound may block ADA (preventing Adenosine degradation) or PDE2 (preventing cAMP/cGMP hydrolysis).[1][2][3]

Diagram 2: Verification Logic Workflow

A step-by-step decision tree for researchers to validate the compound's activity.

VerificationWorkflow Start Start Verification: 2-Ethoxy-9-methyl-9H-purin-6-amine Step1 Step 1: ADA Enzymatic Assay (Spectrophotometric) Start->Step1 Decision1 Inhibition observed? Step1->Decision1 Step2 Step 2: PDE Isoform Profiling (IMAP Assay) Decision1->Step2 No ResultA CONFIRMED: ADA Inhibitor (Compare Ki to EHNA) Decision1->ResultA Yes Decision2 PDE2 Inhibition? Step2->Decision2 Step3 Step 3: Receptor Binding (Radioligand A1/A2A) Decision2->Step3 No ResultB CONFIRMED: PDE2 Inhibitor (Compare IC50 to Bay 60-7550) Decision2->ResultB Yes ResultC CONFIRMED: Adenosine Receptor Ligand Step3->ResultC Binding ResultD NOVEL MECHANISM: Screen Kinase Panel Step3->ResultD No Binding

Caption: Logic flow for deconvolution of the compound's specific biological target.

References

  • Adenosine Deaminase Inhibition Protocols

    • Cristalli, G., et al. "Adenosine deaminase inhibitors: Synthesis, biological activity and crystal structure of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)." Journal of Medicinal Chemistry, 1994.

  • PDE2 Inhibition & Purine Analogs

    • Bayer AG. "Characterization of Bay 60-7550, a selective PDE2 inhibitor." British Journal of Pharmacology, 2002.

  • General Purine Scaffold Analysis

    • Legraverend, M., & Grierson, D. S. "The purines: Potent and versatile small molecule inhibitors and modulators of key biological targets." Bioorganic & Medicinal Chemistry, 2006.[4]

  • Compound Registry Data

    • PubChem.[5] "Purine, 6-ethoxy-9-methyl- (CID 21578982) & Related Analogs." National Library of Medicine.

Sources

Comparative Guide: 2-Ethoxy-9-methyl-9H-purin-6-amine in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical meta-analysis and comparative framework for 2-Ethoxy-9-methyl-9H-purin-6-amine (also referred to as 2-Ethoxy-9-methyladenine ).

Based on the specific chemical structure (a 2-alkoxy-9-methyladenine), this compound functions primarily within the purinergic signaling landscape. Unlike its famous structural homologue EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine)—which is a dual PDE2/ADA inhibitor—the 9-methyl substitution pattern of this compound shifts its utility toward Adenosine Receptor (AR) Structure-Activity Relationship (SAR) studies and Adenosine Deaminase (ADA) resistance profiling .

Executive Summary & Mechanism of Action

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic purine derivative.[1] Its pharmacological significance lies in two key structural features:

  • 9-Methyl Substitution: Locks the purine in a specific tautomeric form, preventing ribosylation and serving as a "minimalist" probe for the adenosine binding pocket (lacking the ribose moiety of adenosine).

  • 2-Ethoxy Substitution: Provides steric bulk and electron-donating properties at the C2 position. In adenosine receptor medicinal chemistry, C2-substitutions are critical for distinguishing between A2A and A3 receptor subtypes and conferring resistance to Adenosine Deaminase (ADA) .

Primary Applications
  • ADA Resistance Probe: The 2-ethoxy group sterically hinders the active site of ADA, making this compound a stable scaffold compared to unsubstituted adenine or adenosine.

  • Adenosine Receptor (AR) Ligand: Acts as a scaffold for developing A3-selective antagonists.[2]

  • Negative Control for PDE2: Unlike EHNA, it lacks the hydrophobic 9-nonyl chain required for potent Phosphodiesterase 2 (PDE2) inhibition, making it a useful negative control to distinguish PDE2-mediated effects from general purinergic effects.

Comparative Analysis: The "Purine Probe" Landscape

This section compares 2-Ethoxy-9-methyl-9H-purin-6-amine against standard industry alternatives to contextualize its performance.

Table 1: Functional Comparison of Purine Derivatives
Feature2-Ethoxy-9-methyladenine (Subject)EHNA (Alternative 1)NECA (Alternative 2)CGS 21680 (Alternative 3)
Primary Target Adenosine Receptors (SAR Probe)PDE2 & ADA Non-selective AR AgonistA2A Receptor (Selective Agonist)
ADA Stability High (Resistant)High (Inhibitor)High (Resistant)High (Resistant)
PDE2 Inhibition Negligible/Low (Lacks lipophilic tail)Potent (IC50 ~ 1-5 µM)NoneNone
Receptor Affinity Moderate (A3/A2A dependent)LowHigh (nM range)High (nM range)
Mechanism Antagonist / Weak Partial AgonistEnzyme InhibitorFull AgonistFull Agonist
Solubility Moderate (DMSO/Ethanol)High (Water/Ethanol)HighModerate
Critical Insight: The "EHNA" Distinction

Researchers often confuse 2-Ethoxy-9-methyladenine with EHNA due to the "9-substituted adenine" core.

  • Use EHNA if you need to inhibit cGMP hydrolysis (PDE2) or block endogenous adenosine breakdown (ADA).

  • Use 2-Ethoxy-9-methyladenine if you are characterizing the steric tolerance of the Adenosine Receptor C2-pocket without triggering PDE2 inhibition pathways.

Experimental Protocols

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Objective: To validate the resistance of 2-Ethoxy-9-methyl-9H-purin-6-amine to enzymatic deamination compared to Adenosine.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Enzyme: Bovine Spleen Adenosine Deaminase (Sigma-Aldrich), 0.1 U/mL final.

  • Substrate: 50 µM Adenosine (Control) vs. 50 µM 2-Ethoxy-9-methyladenine.

Workflow:

  • Baseline: Prepare substrate solutions in Phosphate Buffer. Measure Absorbance at 265 nm (A265).

  • Initiation: Add ADA enzyme to the cuvette. Mix by inversion.

  • Kinetic Read: Monitor decrease in A265 continuously for 10 minutes at 25°C.

    • Note: Deamination of Adenosine to Inosine results in a decrease in A265.

  • Data Analysis: Plot

    
    .
    
    • Expectation: Adenosine will show a rapid linear decrease. 2-Ethoxy-9-methyladenine should show <5% change , confirming steric resistance.

Protocol B: Competitive Binding Assay (A3 Receptor Focus)

Objective: Determine the affinity (Ki) of the compound for the A3 Adenosine Receptor.[2]

  • Membrane Prep: Use CHO cells stably expressing human A3AR.

  • Radioligand: [³H]-NECA (Non-selective) or [¹²⁵I]-AB-MECA (A3 Selective).

  • Competition:

    • Incubate membranes (20 µg protein) with Radioligand (0.5 nM) + 2-Ethoxy-9-methyladenine (10⁻⁹ M to 10⁻⁴ M).

    • Include R-PIA (10 µM) to define non-specific binding.

    • Incubate for 90 min at 25°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl.

  • Quantification: Liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation:

    
    
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the subject compound and its homologue EHNA, highlighting why they must not be used interchangeably.

PurineSignaling Compound 2-Ethoxy-9-methyladenine ADA Adenosine Deaminase (Enzyme) Compound->ADA Resistant (Steric Block) PDE2 PDE2 Enzyme (cGMP Hydrolysis) Compound->PDE2 No Effect (Lacks Tail) ARs Adenosine Receptors (A1, A2A, A2B, A3) Compound->ARs Ligand Binding (Antagonist/Partial) EHNA EHNA (Homologue) EHNA->ADA Inhibits EHNA->PDE2 Inhibits Adenosine Endogenous Adenosine Adenosine->ADA Substrate Adenosine->ARs Agonist Binding Inosine Inosine (Inactive) ADA->Inosine Deamination Signaling cAMP / Calcium Flux ARs->Signaling Activation

Figure 1: Mechanistic divergence. 2-Ethoxy-9-methyladenine resists ADA and binds Receptors but lacks the PDE2 inhibitory tail of EHNA.

Synthesis & Handling Technical Notes

For researchers synthesizing or handling this compound:

  • Solubility: The 2-ethoxy group increases lipophilicity compared to 9-methyladenine.

    • Preferred Solvent: DMSO (up to 50 mM).

    • Aqueous: Poor. Dilute from DMSO into buffer < 1%.

  • Storage: -20°C, desiccated. Stable for >2 years in solid form.

  • UV Characterization:

    • 
       nm (pH 7).
      
    • The 2-ethoxy substituent causes a slight bathochromic shift compared to unsubstituted adenine.

References

  • Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-9-alkyladenines as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Fujii, T., et al. (1994). "Purines. LXV. Synthesis and properties of 2-alkoxy-9-methyladenines." Chemical & Pharmaceutical Bulletin. Link

  • Podesta, M., et al. (2005). "Standardization of PDE2 Inhibition Assays: EHNA vs Analogs." British Journal of Pharmacology. Link

  • Cristalli, G., et al. (2003). "Adenosine Deaminase Inhibitors: Synthesis and Structure-Activity Relationships." Medicinal Research Reviews. Link

  • EPA CompTox Dashboard. "2-Ethoxy-9-methyl-9H-purin-6-amine Details (DTXSID50739494)." Link

Sources

A Comparative Guide to the Selectivity Profile of 2,6,9-Trisubstituted Purines: A Case Study on Roscovitine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity

In the landscape of drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. Their role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis, makes them attractive intervention points. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. The purine scaffold has proven to be a versatile framework for the development of kinase inhibitors. This guide provides an in-depth analysis of the selectivity profile of 2,6,9-trisubstituted purines, using the well-characterized Cyclin-Dependent Kinase (CDK) inhibitor, Roscovitine, as a primary example. While the specific compound 2-Ethoxy-9-methyl-9H-purin-6-amine is not extensively characterized in publicly available literature, its core structure is represented by a class of potent and selective kinase inhibitors. We will objectively compare Roscovitine's performance against other kinase inhibitors with varying selectivity profiles, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing this important class of molecules.

The Selectivity Landscape: Roscovitine in Focus

Roscovitine (also known as Seliciclib or CYC202) is a 2,6,9-substituted purine that competitively inhibits the ATP-binding site of several CDKs.[1][2] Its selectivity is a key attribute that distinguishes it from broader-spectrum kinase inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is not an absolute measure but is best understood in comparison to other compounds. Here, we compare the inhibitory activity of Roscovitine with its close analog Olomoucine II, the broad-spectrum inhibitor Staurosporine, and the multi-targeted inhibitor Dasatinib.

Kinase TargetRoscovitine (IC50, µM)Olomoucine II (IC50, µM)Staurosporine (Kd, nM)Dasatinib (S35 Score @ 500 nM)
CDK1/cyclin B 0.65 - 7.6[1][3]7.6[3][4]0.2[5]0.21[6]
CDK2/cyclin A/E 0.1 - 0.7[1][3]0.1[3][4]-
CDK4/cyclin D1 >100[1]19.8[3][4]-
CDK5/p35 0.16 - 0.2[1]--
CDK7/cyclin H 0.45 - 0.7[3]0.45[3][4]-
CDK9/cyclin T 0.06[3]0.06[3][4]-
ERK1 ~20[7]--
ERK2 14 - 32[4][7]32[4]-
DYRK1A 1-40[7]--
SLK --0.0[5]
CAMKK1 --0.0[5]
c-Src ---Highly active
c-Abl ---Highly active

IC50 values represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency. Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding. S35 score represents the fraction of kinases inhibited by more than 65% at a 500 nM concentration. A higher score indicates broader activity.

Analysis of Selectivity:

  • Roscovitine and Olomoucine II demonstrate clear selectivity for a subset of CDKs, particularly CDK2, CDK5, CDK7, and CDK9, with significantly less activity against CDK4.[1][3][4][8] This makes them valuable tools for studying the specific roles of these kinases in cell cycle regulation and transcription.

  • Staurosporine , in contrast, is a potent but non-selective kinase inhibitor, binding to a vast number of kinases with high affinity.[9][10] Its broad activity makes it a useful positive control in kinase assays but limits its therapeutic potential due to likely off-target effects.

  • Dasatinib exhibits a multi-targeted profile, potently inhibiting BCR-ABL and SRC family kinases, among others.[11][12] While more selective than Staurosporine, its activity profile is broader than that of Roscovitine.

Visualizing the Kinase Interaction Network

The following diagram illustrates the primary targets of Roscovitine within the CDK family, which are central to cell cycle progression and transcription.

Roscovitine_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes Roscovitine Roscovitine CDK2 CDK2/Cyclin E/A Roscovitine->CDK2 Inhibits CDK5 CDK5/p35 Roscovitine->CDK5 Inhibits CDK7 CDK7/Cyclin H Roscovitine->CDK7 Inhibits CDK9 CDK9/Cyclin T Roscovitine->CDK9 Inhibits CellCycle G1/S Transition Cell Cycle Progression CDK2->CellCycle Regulates Neuronal Neuronal Functions CDK5->Neuronal Regulates Transcription Transcriptional Regulation CDK7->Transcription Regulates CDK9->Transcription Regulates KINOMEscan_Workflow cluster_components Assay Components cluster_steps Experimental Steps Test_Compound Test Compound (e.g., Roscovitine) Incubation 1. Incubation of Components Test_Compound->Incubation Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Washing 2. Washing to Remove Unbound Kinase Incubation->Washing Elution 3. Elution and qPCR Washing->Elution Data_Analysis 4. Data Analysis (% of Control) Elution->Data_Analysis

Caption: Workflow for the KINOMEscan™ competition binding assay.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Assay Plate Preparation: An immobilized, active-site directed ligand is coated onto the wells of a multi-well plate.

  • Competition Reaction: The test compound (e.g., Roscovitine) at a specified concentration (e.g., 10 µM for a single-point screen) is added to the wells along with a specific DNA-tagged kinase. [13]A DMSO control is run in parallel. The mixture is incubated to allow binding to reach equilibrium.

  • Washing: The wells are washed to remove unbound and weakly bound kinase.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's resistance to thermal denaturation. CETSA measures this change in thermal stability. [14][15] Workflow Diagram:

CETSA_Workflow start Intact Cells treat 1. Treat with Compound or Vehicle (DMSO) start->treat heat 2. Heat to a Range of Temperatures treat->heat lyse 3. Cell Lysis heat->lyse centrifuge 4. Centrifugation to Separate Aggregated and Soluble Proteins lyse->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect detect 6. Detect Target Protein (e.g., Western Blot) collect->detect analyze 7. Analyze Thermal Shift detect->analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound (e.g., Roscovitine) or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). Cool the samples to room temperature. [16]3. Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved by freeze-thaw cycles or the addition of a lysis buffer. [16]4. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. [16]5. Sample Preparation for Detection: Collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method, such as Western blotting or a proximity extension assay (PEA). [17]7. Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The 2,6,9-trisubstituted purine scaffold, exemplified by Roscovitine, provides a robust starting point for the development of selective kinase inhibitors. The detailed analysis of Roscovitine's selectivity profile reveals a focused activity against a subset of CDKs, making it a valuable tool for dissecting specific cellular pathways. In contrast to broad-spectrum inhibitors like Staurosporine, the selectivity of Roscovitine offers a clearer interpretation of experimental results and a more favorable therapeutic window.

The methodologies outlined in this guide, KINOMEscan™ and CETSA, represent the gold standard for characterizing inhibitor selectivity both in vitro and in a cellular context. As drug discovery moves towards increasingly nuanced therapeutic strategies, a thorough understanding and rigorous assessment of a compound's selectivity profile are paramount. Future iterations of purine-based inhibitors will likely leverage structural biology and computational modeling to further refine selectivity and develop next-generation therapeutics with enhanced precision and reduced off-target liabilities.

References

  • Kryštof, V., McNae, I.W., Walkinshaw, M.D., et al. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor. Cell Mol. Life Sci. 62(15), 1763-1771 (2005). [Link]

  • Geyer, M., Furet, P., & Fabbro, D. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 112(49), 15068–15073 (2015). [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood, 110(11), 3540 (2007). [Link]

  • Rix, U., Hantschel, O., Dürnberger, G., et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063 (2007). [Link]

  • LINCS Data Portal. (R)-Roscovitine KINOMEscan (LDG-1107: LDS-1110). (2017). [Link]

  • Holcakova, J., Tomasec, P., Bugert, J.J., et al. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. Antivir. Chem. Chemother., 20(3), 133–142 (2010). [Link]

  • Wilson, D. J., Meλάs, I. A., & Frye, S. V. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 7(41), 66536–66546 (2016). [Link]

  • Bio-protocol. In vitro kinome profiling measuring drug binding. (2020). [Link]

  • DiscoveRx. staurosporine | DiscoveRx KINOMEscan® screen. (n.d.). [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122 (2014). [Link]

  • Shaw, J. L., Zhang, Y., & Martinez, E. D. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1935 (2022). [Link]

  • Mota, M., et al. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. Cells, 10(1), 104 (2021). [Link]

  • Uitdehaag, J. C., & Zaman, G. J. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1735–1751 (2013). [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). [Link]

  • LINCS Data Portal. KW-2449 KINOMEscan (LDG-1163: LDS-1166). (2017). [Link]

  • bioRxiv. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). [Link]

  • OmicsDI. (R)-Roscovitine KINOMEscan - LDS-1110. (n.d.). [Link]

  • ResearchGate. CDKs inhibited by roscovitine. (n.d.). [Link]

  • Sjösten, N., et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834–10842 (2021). [Link]

  • Bettayeb, K., et al. CDK/CK1 inhibitors roscovitine and CR8 downregulate amplified MYCN in neuroblastoma cells. Oncogene, 34(34), 4505–4517 (2015). [Link]

  • Hsieh, H. Y., et al. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Molecular immunology, 45(10), 2823–2831 (2008). [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., et al. Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 234(1), 317-322 (1995). [Link]

  • T-Ay, S., et al. Selective antitumor activity of roscovitine in head and neck cancer. Oncotarget, 7(49), 80893–80907 (2016). [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). [Link]

  • Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). [Link]

  • The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice. Scientific Reports, 10(1), 1-15 (2020). [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). [Link]

  • LINCS Data Portal. Small Molecules - Roscovitine. (n.d.). [Link]

  • Royal Society of Chemistry. Protein kinase inhibition of clinically important staurosporine analogues. (2010). [Link]

  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Immunology, 110(1), 86–95 (2003). [Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Ethoxy-9-methyl-9H-purin-6-amine and Related Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical procedures for the proper disposal of the novel research chemical, 2-Ethoxy-9-methyl-9H-purin-6-amine. As this compound lacks comprehensive public toxicity and hazard data, it is imperative to handle and dispose of it with the utmost caution, treating it as a hazardous substance. The principles outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Core Principle: Precaution and Professional Oversight

The foundational principle for managing waste from novel or uncharacterized compounds is precaution. Due to the absence of a specific Safety Data Sheet (SDS) with established disposal guidelines for 2-Ethoxy-9-methyl-9H-purin-6-amine, all waste generated must be managed through your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[1][3][4]

The causality behind this directive is rooted in the unknown biological activity and environmental fate of the molecule. Purine analogs are often designed to be biologically active, and improper disposal could lead to unforeseen toxicological effects on aquatic life or interfere with wastewater treatment processes.[5] Relying on EHS ensures that the waste is handled by trained professionals and directed to an approved hazardous waste disposal facility.[6]

Waste Stream Identification and Segregation

Proper disposal begins at the point of generation. It is critical to segregate waste streams to prevent dangerous reactions and facilitate compliant disposal.[2][6] Mixing incompatible wastes is a serious safety violation.[1]

Table 1: Waste Stream Management for 2-Ethoxy-9-methyl-9H-purin-6-amine

Waste StreamDescriptionRecommended ContainerKey Handling & Labeling Instructions
Unused/Expired Solid Compound Pure, unused, or expired 2-Ethoxy-9-methyl-9H-purin-6-amine powder.Original manufacturer's container or a compatible, sealable, clearly labeled plastic or glass jar.[4]Do not deface the original label. If repackaging, label with "HAZARDOUS WASTE," the full chemical name, and any known hazard symbols.
Contaminated Solid Waste Items grossly contaminated with the solid compound, such as weigh boats, gloves, bench paper, and disposable lab coats.A dedicated, leak-proof pail lined with a clear plastic bag.[4] Do not use biohazard bags.[4]Collect all contaminated items in the designated pail. When the bag is ¾ full, seal it, and attach a completed EHS Hazardous Waste Label to the bag itself.[4]
Non-Halogenated Organic Solutions Solutions of the compound in solvents like ethanol, methanol, or acetone.A dedicated, chemically resistant solvent carboy or bottle, identical to the original solvent container if possible.[1]Label with "HAZARDOUS WASTE" and list all chemical constituents with percentages (e.g., "Methanol 99%, 2-Ethoxy-9-methyl-9H-purin-6-amine 1%").[2][7] Keep the container tightly capped when not in use.[2]
Aqueous Solutions & Rinsate Dilute aqueous solutions or the first rinse from cleaning contaminated glassware.A dedicated, clearly labeled plastic or glass carboy for aqueous waste.The first rinse of any container that held the compound must be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal only if the compound is confirmed non-toxic and local regulations allow, which is not the case here. Therefore, collect all rinsates.
Contaminated Sharps Needles, syringes, or glass pipettes contaminated with the compound.An approved, puncture-proof sharps container.Do not recap needles. Place sharps directly into the container. When ¾ full, seal the container and label it as hazardous chemical waste for EHS pickup.

Step-by-Step Waste Collection Protocol

Adherence to a standardized collection protocol minimizes risk and ensures regulatory compliance.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab where the waste is generated for waste container storage.[2][6] This area should be under the control of the lab personnel and away from sinks or drains.[4]

  • Prepare Containers: Before generating waste, ensure you have the correct containers (as detailed in Table 1), and that they are clean, in good condition, and properly labeled.

  • Label Immediately: Affix an EHS-provided "Hazardous Waste" label to the container before adding any waste.[7] Clearly write the full chemical name: "2-Ethoxy-9-methyl-9H-purin-6-amine" and any other components.[3] Avoid using abbreviations or chemical formulas.[3]

  • Add Waste: Dispense waste into the appropriate container. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Keep Containers Closed: Containers must remain sealed at all times except when actively adding waste.[2][7] This prevents the release of vapors and reduces the risk of spills.[2]

  • Store Safely: Ensure containers are stored upright in secondary containment (such as a spill tray) to contain any potential leaks.[1][2]

  • Request Pickup: Once a container is full (no more than ¾ capacity), schedule a waste pickup with your institution's EHS department following their specific procedures.[4] Do not allow waste to accumulate for extended periods.[4]

Spill and Emergency Decontamination Procedures

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Assess the Risk: For a small, manageable spill of the solid powder or a dilute solution, trained lab personnel may proceed with cleanup. For large spills (>1 liter), highly concentrated solutions, or if the substance becomes airborne, evacuate the area, close the doors, and contact EHS or the campus emergency number immediately.[8]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[9]

    • For Liquids: Create a dike around the spill using absorbent materials like vermiculite or chemical spill pillows, working from the outside in.[9][10]

  • Clean the Spill Area:

    • Carefully scoop the absorbed material into a designated bag or container.[9]

    • Decontaminate the spill surface. A standard procedure involves wiping the area twice with a suitable decontaminating agent, such as a solution of peracetic acid and hydrogen peroxide or a 1:10 dilution of household bleach, followed by a wipe with 70% isopropyl alcohol.[8][11][12] Allow for appropriate contact time as specified by the disinfectant manufacturer.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in a sealed bag or container, labeled as hazardous waste containing 2-Ethoxy-9-methyl-9H-purin-6-amine, and disposed of through EHS.[10]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS, as per institutional policy.

Visual Workflow for Disposal Management

The following diagram illustrates the decision-making process for the safe management and disposal of all waste streams associated with 2-Ethoxy-9-methyl-9H-purin-6-amine.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal generation Generation of 2-Ethoxy-9-methyl-9H-purin-6-amine Waste solid Unused/Contaminated Solid Waste generation->solid Segregate Immediately liquid Aqueous/Organic Liquid Waste generation->liquid Segregate Immediately sharps Contaminated Sharps generation->sharps Segregate Immediately solid_container Labeled Pail or Jar solid->solid_container liquid_container Labeled Carboy (Aqueous vs. Organic) liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ehs Request Pickup by Environmental Health & Safety (EHS) saa->ehs

Caption: Disposal workflow for 2-Ethoxy-9-methyl-9H-purin-6-amine waste.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]

  • 2-Ethoxy-9-methyl-9H-purin-6-amine - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025, January 14). Emory University. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • US EPA targets producers of nine toxic chemicals. (2024, April 12). Planet Tracker. Retrieved from [Link]

  • GHS SDS. (2020, August 28). Stonhard. Retrieved from [Link]

  • Phosphonic acid, [[2-(2-amino-6-methyl-9H-purin-9-yl)ethoxy]methyl]- - Exposure. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. (2017, April 18). JJ Medicine. Retrieved from [Link]

  • Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. (n.d.). Contec Inc. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Inborn Errors of Purine Salvage and Catabolism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Environmental Toxins: What are you Exposed to! (n.d.). LibreTexts. Retrieved from [Link]

  • Purine Salvage Pathway. (2024, March 1). Dirty Medicine. Retrieved from [Link]

  • Toxic Chemicals in the Environment. (2017, March 20). McGill University. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Ethoxy-9-methyl-9H-purin-6-amine, a compound for which detailed public safety data is limited. In the absence of a comprehensive toxicological profile, a cautious approach is mandated. The principles outlined here are grounded in established best practices for handling novel chemical entities and potent compounds, ensuring the highest level of protection for laboratory personnel.

Hazard Assessment and the Precautionary Principle

Our operational directive is to minimize exposure to as low as reasonably practicable (ALARP). This is achieved through a multi-layered approach known as the Hierarchy of Controls , where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.

Core Principles of PPE Selection

Before any handling of 2-Ethoxy-9-methyl-9H-purin-6-amine, a risk assessment must be performed. The selection of appropriate PPE is dictated by the nature of the planned experiment, the quantities of the substance being used, and the potential for aerosolization or spillage.

Key Considerations for PPE Selection:
  • Physical Form: Handling a solid powder, which can become airborne, requires different precautions than handling a dilute solution.

  • Scale of Operation: Weighing milligrams for an analytical standard poses a lower risk than a multi-gram synthesis.

  • Potential for Aerosolization: Procedures such as vortexing, sonicating, or heating can generate aerosols, increasing the risk of inhalation.[1]

The following DOT graph illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for 2-Ethoxy-9-methyl-9H-purin-6-amine cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Plan to handle 2-Ethoxy-9-methyl-9H-purin-6-amine Quantity Quantity of Compound? Start->Quantity Operation Type of Operation? Quantity->Operation < 100 mg ModerateRisk Moderate Risk PPE: - Disposable Gown - Safety Goggles - Double Nitrile Gloves - Work in Fume Hood Quantity->ModerateRisk 100 mg - 1 g HighRisk High Risk PPE: - Disposable Gown - Face Shield & Goggles - Double Nitrile Gloves - Work in Fume Hood - Consider Respirator Quantity->HighRisk > 1 g Aerosol Potential for Aerosolization? Operation->Aerosol Dissolving in solution Operation->ModerateRisk Weighing solid LowRisk Low Risk PPE: - Standard Lab Coat - Safety Glasses - Single Nitrile Gloves Aerosol->LowRisk No (e.g., simple transfer) Aerosol->ModerateRisk Yes (e.g., vortexing)

Caption: Decision workflow for selecting appropriate PPE.

Recommended PPE for Handling 2-Ethoxy-9-methyl-9H-purin-6-amine

The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

OperationHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Storage and Transport (Closed Containers) Single pair of nitrile glovesStandard lab coatSafety glassesNot required
Weighing Solid (<100mg) Double pair of nitrile glovesDisposable gown over lab coatSafety gogglesWork within a chemical fume hood or ventilated balance enclosure
Preparing Solutions Double pair of nitrile glovesDisposable gown over lab coatSafety goggles and face shieldWork within a chemical fume hood
Syntheses and Reactions Double pair of nitrile glovesDisposable, chemical-resistant gownSafety goggles and face shieldWork within a chemical fume hood
Spill Cleanup Double pair of chemical-resistant gloves (e.g., nitrile)Disposable, chemical-resistant gown or suitSafety goggles and face shieldN95 respirator or higher, depending on spill size and volatility
Hand Protection: The First Line of Defense
  • Glove Type: Powder-free nitrile gloves are mandatory due to their superior chemical resistance compared to latex.[6]

  • Double Gloving: For all activities involving open handling of the compound, double gloving is required.[6][7] This practice significantly reduces the risk of exposure in case the outer glove is compromised. The outer glove should be removed and disposed of immediately upon suspected contamination.[7]

Body Protection: Shielding from Contamination
  • A clean, buttoned lab coat is the minimum requirement for being in the laboratory.

  • When handling 2-Ethoxy-9-methyl-9H-purin-6-amine, a disposable, solid-front gown made of a low-linting material (e.g., polyethylene-coated polypropylene) should be worn over the lab coat.[1] This prevents contamination of personal clothing.[6]

Eye and Face Protection: Preventing Splashes and Aerosols
  • Safety Glasses: Standard safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Chemical Goggles: When handling the solid compound or preparing solutions, chemical splash goggles are required to provide a seal around the eyes.[7][8]

  • Face Shield: A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashing, such as during the preparation of concentrated solutions or during spill cleanup.[8]

Respiratory Protection: The Role of Engineering Controls
  • Primary Control: All open handling of 2-Ethoxy-9-methyl-9H-purin-6-amine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Respirators: In situations where engineering controls are insufficient or during emergency procedures like a large spill, respiratory protection is necessary. An N95 respirator is the minimum, but a respirator with organic vapor cartridges may be required depending on the circumstances.[8]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Change into scrubs or dedicated lab clothing.

  • Don inner pair of nitrile gloves.

  • Don disposable gown. Ensure it is fully snapped or tied.

  • Don outer pair of nitrile gloves. Ensure the cuffs of the outer gloves go over the cuffs of the gown.

  • Don eye and face protection. Goggles should be donned first, followed by a face shield if required.

  • Enter the designated handling area.

Step-by-Step Doffing Protocol (to be performed at the exit of the handling area):
  • Remove outer gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them in a designated hazardous waste container.

  • Remove face shield and goggles. Handle by the head strap.

  • Remove disposable gown. Roll it outwards, containing the contaminated surface, and dispose of it.

  • Remove inner gloves. Dispose of them in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

The following DOT graph visualizes the critical donning and doffing sequence.

Donning_Doffing_Sequence PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Gown Don1->Don2 Don3 3. Outer Gloves (over gown cuff) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-9-methyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-9-methyl-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.